DBCO-Cy3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H54N4O11S3 |
|---|---|
Molecular Weight |
983.2 g/mol |
IUPAC Name |
3-[2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |
InChI Key |
ALLGTQOHAQKUOH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-Cy3 Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and application of DBCO-Cy3 labeling, a cornerstone of bioorthogonal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical knowledge required to effectively utilize this powerful bioconjugation technique.
Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The labeling of a target molecule with this compound relies on a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between a cyclooctyne (in this case, dibenzocyclooctyne or DBCO) and an azide-functionalized molecule to form a stable triazole linkage.[1]
The primary driving force for this reaction is the significant ring strain of the cyclooctyne ring within the DBCO molecule.[2] This inherent strain dramatically lowers the activation energy of the cycloaddition reaction, enabling it to proceed rapidly and efficiently at or near room temperature without the need for a cytotoxic copper(I) catalyst.[1][2] This is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.[1]
The term "bioorthogonal" signifies that the reacting functional groups, the azide and the cyclooctyne, are chemically inert to the vast majority of functional groups found in biological systems, such as amines, thiols, and carboxyl groups. This ensures that the labeling reaction is highly specific and occurs only between the this compound probe and the azide-modified target molecule, minimizing off-target effects.
Figure 1: Mechanism of this compound labeling via SPAAC.
Quantitative Data
The efficiency of SPAAC reactions is a critical parameter for experimental design. While specific kinetic data for the direct reaction between DBCO and a Cy3-azide is not extensively published in a comparative format, the reaction kinetics of DBCO with other azides provide a strong indication of its efficiency.
Table 1: Second-Order Rate Constants for DBCO Reactions
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |
| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |
Table 2: Photophysical Properties of Cy3 Dyes
| Property | Value | Notes |
| Excitation Maximum (Ex) | ~550-555 nm | |
| Emission Maximum (Em) | ~570-580 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 | For a specific this compound conjugate. Can be influenced by the local environment and conjugation partner. |
| Photostability | Good | Cy3 dyes are known for their relatively high photostability, though this can be enhanced by encapsulation. |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound labeling.
General Protocol for Antibody Labeling with DBCO-NHS Ester and Cy3-Azide
This protocol describes the labeling of an antibody with DBCO groups via an N-hydroxysuccinimide (NHS) ester, followed by the click reaction with Cy3-azide.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Cy3-azide
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
-
DBCO-NHS Ester Activation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column or by dialysis against PBS.
-
-
Click Reaction with Cy3-Azide:
-
To the purified DBCO-labeled antibody, add a 2-5 fold molar excess of Cy3-azide.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Final Purification:
-
Remove unreacted Cy3-azide by size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Figure 2: Experimental workflow for antibody labeling.
Protocol for Cell Surface Labeling via Metabolic Glycoengineering
This protocol outlines the labeling of cell surface glycans by first metabolically incorporating an azide-containing sugar, followed by reaction with this compound.
Materials:
-
Cells of interest in culture
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
This compound
-
Cell culture medium and supplements
-
PBS (pH 7.4)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of the azide-sugar (e.g., 10 mM Ac₄ManNAz in DMSO).
-
Add the azide-sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Wash the cells twice with warm PBS or serum-free medium to remove any un-incorporated azide-sugar.
-
Dilute the this compound stock solution in cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unbound this compound.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Figure 3: Workflow for cell surface labeling.
Applications in Research and Drug Development
The robust and bioorthogonal nature of this compound labeling has made it an invaluable tool in various scientific disciplines.
-
Fluorescence Microscopy and Imaging: The bright and photostable properties of Cy3 make it an excellent choice for visualizing and tracking azide-labeled biomolecules in fixed and living cells.
-
Flow Cytometry: this compound enables the specific labeling and quantification of cell populations that have been metabolically engineered to express surface azides.
-
Protein Labeling and Conjugation: Site-specific labeling of proteins with this compound allows for the study of protein localization, trafficking, and interactions.
-
Nucleic Acid Labeling: DNA and RNA can be functionalized with azides and subsequently labeled with this compound for applications in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.
-
Antibody-Drug Conjugates (ADCs): The SPAAC chemistry provides a reliable method for conjugating cytotoxic drugs to antibodies for targeted cancer therapy. While Cy3 itself is not the payload, the DBCO-azide ligation is a key technology in this field.
References
The Cornerstone of Bioorthogonal Labeling: A Technical Guide to DBCO-Cy3 Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and therapeutic development, the ability to precisely tag and visualize biomolecules within their native environment is paramount. Copper-free click chemistry, a bioorthogonal ligation reaction, has emerged as a revolutionary tool, enabling the covalent labeling of molecules in living systems with exceptional specificity and biocompatibility. This technical guide delves into the core principles of a widely used copper-free click chemistry pair: Dibenzocyclooctyne (DBCO) and the fluorescent dye Cyanine3 (Cy3).
The Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
At the heart of DBCO-Cy3 chemistry lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction between a cyclooctyne (DBCO) and an azide-functionalized molecule.[1][2] Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[3][4]
The reaction is driven by the significant ring strain of the cyclooctyne ring in the DBCO molecule.[1] This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable, covalent triazole linkage. This process is highly efficient and proceeds readily under physiological conditions, including mild temperatures and aqueous environments.
The overall workflow for utilizing this compound in biological systems typically involves a two-step process:
-
Metabolic or Enzymatic Incorporation of an Azide: An azide-modified precursor is introduced to the biological system. This can be a metabolic substrate (e.g., an azide-modified sugar for glycan labeling) or an amino acid analog that gets incorporated into proteins.
-
Copper-Free Click Reaction: The azide-labeled biomolecule is then specifically and covalently labeled by introducing the this compound probe. The DBCO moiety on the Cy3 dye reacts with the azide group on the target biomolecule, resulting in a fluorescently tagged molecule.
Quantitative Data Summary
The efficiency and performance of the this compound click chemistry are critical for successful experimental outcomes. The following tables summarize key quantitative data for the components and the reaction.
Table 1: Spectroscopic and Physicochemical Properties of Cy3
| Property | Value | References |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 | |
| Solubility | Good in DMSO, DMF |
Table 2: Kinetic Data for DBCO-Azide Reaction (SPAAC)
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | References |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Various organic and aqueous solvents | |
| DBCO and Azido-purine nucleoside | 0.11 | CDCl₃ |
Note: The reaction rate can be influenced by the solvent and the steric hindrance of the azide-containing molecule.
Experimental Protocols
The following are detailed methodologies for common applications of this compound copper-free click chemistry.
General Protein Labeling with DBCO-NHS Ester and Cy3-Azide
This protocol describes the labeling of a purified protein containing primary amines (e.g., lysine residues) with DBCO, followed by conjugation to Cy3-azide.
Materials:
-
Protein of interest (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO)
-
Anhydrous DMSO
-
Cy3-azide
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
DBCO Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. The optimal molar excess depends on the protein concentration and the desired degree of labeling.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Purification of DBCO-labeled Protein:
-
Remove the excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions.
-
-
Click Reaction with Cy3-Azide:
-
To the purified DBCO-labeled protein, add a 1.5- to 10-fold molar excess of Cy3-azide.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the Cy3-labeled protein conjugate from excess Cy3-azide using a desalting column.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the Cy3 dye at ~555 nm.
-
Cell Surface Glycan Labeling and Detection
This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent detection with this compound.
Materials:
-
Cells of interest in culture
-
Cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them twice with PBS to remove any unincorporated azide sugar.
-
-
This compound Labeling:
-
Resuspend the cells in a buffer compatible with live-cell imaging or flow cytometry.
-
Add this compound to the cell suspension at a final concentration of 1-20 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with the appropriate buffer to remove unbound this compound.
-
-
Analysis:
-
The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in this compound copper-free click chemistry.
Caption: Experimental workflow for cell surface labeling.
Caption: Principle of this compound SPAAC reaction.
Conclusion
This compound copper-free click chemistry provides a robust and versatile platform for the fluorescent labeling of biomolecules in a variety of research applications. Its bioorthogonality, efficiency under physiological conditions, and the formation of a stable covalent bond make it an indispensable tool for researchers in cell biology, chemical biology, and drug development. By understanding the fundamental principles and following detailed protocols, scientists can effectively harness the power of this technology to gain deeper insights into complex biological processes.
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. abpbio.com [abpbio.com]
- 4. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectral Properties and Quantum Yield of DBCO-Cy3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties, quantum yield, and experimental characterization of Dibenzocyclooctyne-Cyanine3 (DBCO-Cy3). This compound is a key fluorescent probe in bioconjugation, widely utilized in the fields of cell biology, proteomics, and drug development due to its participation in highly specific and bioorthogonal copper-free "click chemistry" reactions.
Core Spectral and Photophysical Properties of this compound
This compound is a bright, orange-fluorescent dye that is well-suited for a variety of fluorescence microscopy and imaging applications. Its fluorescence is largely insensitive to pH in the physiological range (pH 4-10).[1] The key spectral properties are summarized in the table below.
| Property | Value | Unit | Notes |
| Maximum Excitation Wavelength (λex) | ~555 | nm | Can be effectively excited by 532 nm or 555 nm laser lines.[1] |
| Maximum Emission Wavelength (λem) | ~570 - 580 | nm | Visualized with TRITC (tetramethylrhodamine) filter sets.[1] |
| Molar Extinction Coefficient (ε) | ~150,000 | L·mol-1·cm-1 | At the maximum absorption wavelength. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.31 | - | Varies depending on the specific product and measurement conditions. |
| Solubility | Good solubility in DMSO and DMF.[2] | ||
| Storage | -20°C, protect from light | Should be stored desiccated. |
Experimental Protocols for Characterization
Accurate determination of the spectral properties of fluorescent probes like this compound is critical for quantitative applications. The following sections detail standardized protocols for measuring the molar extinction coefficient and fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light through the sample.
Principle: The Beer-Lambert law is expressed as:
A = εcl
where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L·mol-1·cm-1)
-
c is the concentration of the substance (mol·L-1)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of a solution of known concentration in a cuvette with a known path length, the molar extinction coefficient can be calculated.[3]
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure Absorbance:
-
Set the spectrophotometer to the maximum absorption wavelength (λmax) of this compound (~555 nm).
-
Use the same solvent/buffer as used for the dilutions to zero the spectrophotometer (blank).
-
Measure the absorbance of each dilution.
-
-
Plot Absorbance vs. Concentration: Create a plot of absorbance (y-axis) versus concentration (x-axis).
-
Calculate the Molar Extinction Coefficient: The slope of the resulting linear fit of the data is equal to the molar extinction coefficient multiplied by the path length. For a 1 cm path length cuvette, the slope is the molar extinction coefficient.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a common and reliable technique for its determination.
Principle: The quantum yield of an unknown sample can be determined by comparing its fluorescence intensity and absorbance to that of a standard with a known quantum yield. The relationship is given by the equation:
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
where:
-
Φ is the quantum yield
-
Grad is the gradient (slope) of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
The subscripts X and ST refer to the unknown sample and the standard, respectively.
Step-by-Step Protocol:
-
Select a Suitable Standard: Choose a fluorescence standard with a known quantum yield that has absorption and emission properties as close as possible to this compound. Rhodamine B (Φ ≈ 0.48 in ethanol) is a potential candidate.
-
Prepare Solutions:
-
Prepare a series of dilutions of both the this compound sample and the fluorescent standard in the same solvent.
-
The concentrations should be adjusted to have low absorbance values (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Plot and Calculate:
-
For both the this compound and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of this compound using the equation above. If the same solvent is used for both the sample and the standard, the term with the refractive indices (n2) becomes 1.
-
Applications and Experimental Workflows
This compound is primarily used in bioorthogonal labeling via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly specific and can be performed in complex biological environments, making it ideal for labeling biomolecules in living cells.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental principle of SPAAC involves the reaction of a strained alkyne (like the DBCO group on this compound) with an azide-modified molecule to form a stable triazole linkage.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Experimental Workflow for Cell Labeling and Imaging
A common application of this compound is the fluorescent labeling of cells that have been metabolically engineered to express azide groups on their surface glycans.
Caption: Workflow for cell surface labeling using this compound.
Antibody Conjugation Workflow
This compound can be conjugated to antibodies for use in immunofluorescence and other immunoassays. This typically involves a two-step process where the antibody is first modified with an azide, followed by reaction with this compound. Alternatively, an amine-reactive DBCO-NHS ester can be used to first attach the DBCO moiety to the antibody.
Caption: General workflow for conjugating this compound to an antibody.
References
An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the field of bioorthogonal chemistry, enabling the formation of stable covalent bonds in living systems without the need for toxic catalysts. This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and its applications in drug development and beyond.
Core Principles of SPAAC
At its heart, SPAAC is a type of [3+2] cycloaddition between a cyclooctyne and an azide, yielding a stable triazole linkage.[1] Unlike the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a metal-free "click chemistry" reaction.[1][] The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon the formation of the less strained triazole ring.[1][3] This inherent reactivity allows the reaction to proceed at physiological temperatures and pH, making it exceptionally well-suited for biological applications.
The bioorthogonal nature of SPAAC is a key advantage. The participating functional groups, the cyclooctyne and the azide, are abiotic and do not typically participate in or interfere with biological processes. This ensures that the ligation is highly selective, occurring exclusively between the engineered reaction partners.
Quantitative Analysis of SPAAC Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which indicates how rapidly the cyclooctyne and azide react at a given concentration. A higher k₂ value signifies a faster reaction, which is often crucial for applications involving low concentrations of biomolecules or the need to capture dynamic processes. The choice of cyclooctyne is a critical determinant of the reaction rate, with various derivatives developed to offer a range of reactivities.
Below is a summary of second-order rate constants for the reaction of several common cyclooctynes with benzyl azide, a standard model azide. It is important to note that reaction rates are influenced by factors such as the specific azide used, solvent, pH, and temperature.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.1 - 0.17 |
| Bicyclononyne | BCN | ~0.01 - 0.14 |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 |
| Biarylazacyclooctynone | BARAC | Among the most reactive |
| Difluorinated cyclooctyne | DIFO | Enhanced reactivity |
| Cyclononyne | - | More stable than cyclooctynes |
Note: The reactivity of some cyclooctynes, such as the sterically demanding ADIBO, can be significantly lower with hindered tertiary azides.BARAC is noted as being among the most reactive cyclooctynes.DIFO derivatives have enhanced reactivity due to inductive effects from fluorine atoms.Cyclononynes are generally more stable than cyclooctynes and still offer competitive reaction rates.
Experimental Protocols
Accurate measurement of reaction kinetics is essential for comparing the efficacy of different SPAAC reagents and optimizing reaction conditions. The following are detailed methodologies for key experiments.
Determination of Second-Order Rate Constants using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of a SPAAC reaction in real-time.
Materials:
-
Cyclooctyne of interest
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the cyclooctyne and an excess of the azide (typically 2-12 equivalents) in the chosen deuterated solvent at a known concentration. Include the internal standard in one of the solutions.
-
Reaction Initiation: At a controlled temperature (e.g., 25 °C), mix the cyclooctyne and azide solutions in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Determine the concentrations of the reactants and products at each time point by comparing the integration of their characteristic peaks to the integration of the internal standard. Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the excess azide.
Real-Time Reaction Monitoring using Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy is particularly useful for monitoring the disappearance of the characteristic azide stretching vibration at approximately 2100 cm⁻¹. This method allows for live monitoring in various solvents, including complex biological media like human blood plasma.
Materials:
-
Cyclooctyne of interest
-
Azide of interest
-
Solvent (e.g., acetonitrile, DMSO, or biological media)
-
Inline ATR-IR probe connected to a spectrometer
Procedure:
-
System Setup: Set up the inline ATR-IR probe in a reaction vessel with temperature control.
-
Background Spectrum: Acquire a background spectrum of the pure solvent.
-
Reaction Initiation: Place the azide solution in the reaction vessel. Once the temperature has equilibrated, add the cyclooctyne solution to initiate the reaction.
-
Data Acquisition: Continuously record the IR spectrum of the reaction mixture.
-
Data Analysis: Monitor the decrease in the integrated area or height of the azide peak over time. This decrease is proportional to the consumption of the azide and can be used to determine the reaction kinetics.
Kinetic Analysis using UV-Vis Spectroscopy
For cyclooctynes that have a distinct chromophore, UV-Vis spectroscopy provides a sensitive method for monitoring reaction kinetics.
Materials:
-
Cyclooctyne with a UV-Vis active chromophore
-
Azide of interest
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Solutions: Prepare a solution of the cyclooctyne at a known concentration. Prepare a separate solution of the azide at a much higher concentration (e.g., 6 x 10⁻⁴ - 1.5 x 10⁻² M).
-
Temperature Equilibration: Equilibrate both solutions to the desired reaction temperature.
-
Reaction Initiation: Add the azide solution to the cyclooctyne solution in a cuvette and immediately place it in the spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at the wavelength corresponding to the cyclooctyne's chromophore over time.
-
Data Analysis: The rate of disappearance of the cyclooctyne can be used to calculate the reaction rate constant.
Visualizing SPAAC: Mechanisms and Workflows
Diagrams created using Graphviz can help to visualize the experimental workflow and the structural relationships influencing reactivity.
References
An In-depth Technical Guide to the Stability and pH Sensitivity of DBCO-Cy3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and pH sensitivity of DBCO-Cy3, a key molecule in bioconjugation and fluorescence imaging. Understanding these parameters is critical for the successful design and execution of experiments, ensuring the reliability and reproducibility of results in research and drug development.
Executive Summary
Dibenzocyclooctyne-Cyanine3 (this compound) is a widely used reagent that combines a fluorescent Cy3 dye with a DBCO moiety for copper-free click chemistry. The Cy3 fluorophore is known for its bright orange-red fluorescence and general insensitivity to pH in the physiological range. The DBCO group allows for highly specific and biocompatible conjugation to azide-modified molecules. This document summarizes the known stability characteristics of both the Cy3 dye and the DBCO group, providing a detailed understanding of the performance of the this compound conjugate under various experimental conditions.
Core Concepts: Chemical Structures and Labeling Workflow
The this compound molecule consists of two key functional components: the dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and the Cyanine3 (Cy3) fluorophore for detection.
The general workflow for using this compound involves the reaction of the DBCO group with an azide-modified target molecule, such as a protein, nucleic acid, or small molecule.
pH Sensitivity of the Cy3 Fluorophore
The fluorescence of the Cy3 dye is generally considered to be insensitive to pH within the range of 4 to 10.[1][2][3][4][5] This makes it a robust fluorophore for a wide variety of biological applications where pH fluctuations may occur.
| pH Range | Fluorescence Intensity Change | Reference |
| 4 - 10 | Minimal to no change |
This stability across a broad pH range ensures that observed changes in fluorescence intensity are more likely attributable to the biological event being studied rather than artifacts of pH variation.
Stability of the DBCO Moiety
The stability of the DBCO group is a critical factor in the successful application of this compound. While generally stable, its reactivity can be affected by several factors.
pH Stability
The DBCO group is stable in aqueous buffers within a physiological pH range. However, it can undergo degradation under strongly acidic conditions.
| Condition | Observation |
| Strongly Acidic (e.g., high TFA concentrations) | Potential for rearrangement and inactivation |
| Physiological pH (e.g., PBS pH 7.4) | Generally stable |
| Basic Conditions | Generally stable |
Chemical Compatibility
The DBCO group's reactivity can be compromised by the presence of certain chemical reagents.
| Reagent | Effect on DBCO |
| Azides | Reacts to form a stable triazole, should be avoided in storage buffers. |
| Thiols (e.g., TCEP, GSH) | Can lead to instability and degradation. |
| Primary Amines (e.g., Tris, glycine) | Should be avoided in buffers during conjugation to amine-reactive DBCO esters. |
Long-Term Storage and Stability
For long-term storage, it is crucial to maintain the integrity of the this compound conjugate.
| Storage Condition | Recommended Duration | Stability Notes |
| In Solvent | ||
| -80°C | Up to 6 months (protected from light) | |
| -20°C | Up to 1 month (protected from light) | |
| Dry/Solid Form | ||
| -20°C | Up to 24 months (desiccated and protected from light) |
Experimental Protocols
The following are generalized protocols for assessing the pH sensitivity and stability of this compound. These should be optimized for specific experimental setups.
Protocol for Assessing pH Sensitivity
This protocol determines the effect of pH on the fluorescence intensity of this compound.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate buffers)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution to a final concentration (e.g., 1 µM) in each of the different pH buffers.
-
Incubate the solutions for a set period (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with an excitation wavelength appropriate for Cy3 (e.g., ~550 nm).
-
Plot the fluorescence intensity at the emission maximum (e.g., ~570 nm) against the pH of the buffer.
Protocol for Assessing Stability in Different Buffers
This protocol evaluates the stability of this compound over time in various buffer systems.
Materials:
-
This compound
-
A selection of common laboratory buffers (e.g., PBS, HEPES, Tris, Borate) at a constant pH (e.g., 7.4).
-
Spectrofluorometer or HPLC system with a fluorescence detector.
Procedure:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution into each of the selected buffers to a final concentration.
-
Divide each solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the aliquots under controlled conditions (e.g., room temperature or 37°C), protected from light.
-
At each time point, measure the fluorescence intensity of the respective aliquot.
-
Plot the fluorescence intensity as a function of time for each buffer to assess degradation.
Conclusion
This compound is a robust and versatile tool for bioconjugation and fluorescence imaging. The Cy3 component offers stable fluorescence across a broad and physiologically relevant pH range. The DBCO moiety, while generally stable, requires careful consideration of buffer composition and storage conditions to ensure optimal reactivity. By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can effectively utilize this compound in their studies, leading to more reliable and reproducible outcomes.
References
Navigating the Aqueous Environment: A Technical Guide to DBCO-Cy3 Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne-Cyanine3 (DBCO-Cy3) is a vital tool in bioconjugation and fluorescence labeling, enabling the precise attachment of the bright and photostable Cy3 fluorophore to azide-modified biomolecules through copper-free click chemistry. A critical parameter for its effective use, particularly in biological and pharmaceutical applications, is its solubility and stability in aqueous buffers. This technical guide provides an in-depth overview of the solubility characteristics of this compound, factors influencing its behavior in aqueous media, and detailed protocols for its preparation and use.
Understanding this compound and its Variants
Standard this compound possesses a hydrophobic core, which can limit its direct solubility in aqueous solutions. To address this, a sulfonated version, Sulfo-Cy3 DBCO , has been developed. The addition of one or more sulfonate groups (-SO₃⁻) significantly enhances the hydrophilicity and, consequently, the water solubility of the molecule. This modification is crucial for experiments conducted in purely aqueous environments, as it minimizes the need for organic co-solvents that could potentially perturb the structure and function of sensitive biomolecules.[1][2][3][4][5]
Quantitative Solubility of this compound Derivatives
Precise quantitative data on the solubility of this compound in a wide range of aqueous buffers is not extensively documented in peer-reviewed literature and can vary between suppliers. However, based on available product data sheets and the known properties of cyanine dyes, the following table summarizes the reported solubility of this compound and its sulfonated counterpart.
| Compound | Solvent/Buffer | Reported Solubility | Notes |
| This compound | DMSO, DMF | Good | Stock solutions are typically prepared in these organic solvents. |
| Aqueous Buffers (e.g., PBS) | Practically insoluble (< 1 µM) | Direct dissolution is not recommended. Use of a co-solvent is necessary. | |
| Sulfo-Cy3 DBCO | Water | 0.11 M (approx. 108 mg/mL) | This value is provided by a commercial supplier and should be considered as a guideline. |
| DMSO, DMF | Soluble | Also soluble in organic solvents. | |
| Aqueous Buffers (e.g., PBS) | Readily Soluble | The sulfonate groups confer high water solubility, making it suitable for direct use in aqueous buffers. |
Note: The solubility of Sulfo-Cy3 DBCO in specific buffers (e.g., Tris, HEPES) is generally considered to be high, though precise limits are not widely published. It is always recommended to perform small-scale solubility tests before preparing large-volume or high-concentration solutions.
Factors Influencing this compound Solubility in Aqueous Buffers
The solubility and stability of this compound in aqueous environments are influenced by a combination of molecular and environmental factors. Understanding these can help in optimizing experimental conditions and preventing issues like aggregation and precipitation.
Caption: Key factors influencing the solubility of this compound in aqueous solutions.
-
Sulfonation: As previously mentioned, the presence of sulfonate groups is the most significant factor for enhancing water solubility.
-
Buffer pH: this compound is generally stable and soluble in a pH range of 4 to 10. However, extreme pH values should be avoided as they can affect the stability of the DBCO group and the fluorophore.
-
Ionic Strength: High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of organic molecules. While Sulfo-Cy3 DBCO is generally soluble in common biological buffers like PBS, it is good practice to avoid excessively high salt concentrations.
-
Temperature: In general, solubility increases with temperature. Gentle warming can aid in the dissolution of the dye.
-
Organic Co-solvents: For non-sulfonated this compound, the addition of a water-miscible organic solvent like DMSO or DMF is essential for its use in aqueous buffers. Typically, a final concentration of 1-10% (v/v) of the organic solvent is well-tolerated in many biological experiments.
-
Dye Concentration: At high concentrations, cyanine dyes have a tendency to form aggregates (H- and J-aggregates). This can lead to a decrease in fluorescence quantum yield (self-quenching) and precipitation. It is advisable to work with concentrations that are well below the solubility limit.
Experimental Protocols
Preparation of Stock Solutions
1. Sulfo-Cy3 DBCO (Water-Soluble)
-
Materials: Sulfo-Cy3 DBCO powder, nuclease-free water or aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Bring the vial of Sulfo-Cy3 DBCO powder to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of water or buffer directly to the vial to achieve the target stock concentration (e.g., 1-10 mM).
-
Vortex briefly and/or sonicate in a water bath for a few minutes to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
2. This compound (Non-Sulfonated)
-
Materials: this compound powder, anhydrous DMSO or DMF.
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature.
-
Add the required volume of anhydrous DMSO or DMF to the vial to make a stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
General Protocol for Cell Surface Labeling with this compound
This protocol describes a general workflow for labeling azide-modified cell surface glycans with this compound.
Caption: A typical experimental workflow for labeling cell surface glycans using this compound.
-
Materials:
-
Cells with azide-modified surface glycans.
-
This compound or Sulfo-Cy3 DBCO stock solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium or appropriate buffer for labeling.
-
-
Procedure:
-
Cell Preparation: Harvest the azide-labeled cells and wash them twice with ice-cold PBS to remove any un-incorporated azide sugars.
-
Labeling Reaction:
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS or serum-free medium).
-
Add the this compound stock solution to the cell suspension to a final concentration typically ranging from 10 to 100 µM. If using a DMSO stock of non-sulfonated this compound, ensure the final DMSO concentration does not exceed 1-5% to maintain cell viability.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal incubation time and temperature may need to be determined empirically for your specific cell type and experimental conditions.
-
-
Washing: After incubation, wash the cells three times with PBS to remove any unreacted this compound.
-
Analysis: The labeled cells are now ready for downstream analysis by methods such as flow cytometry or fluorescence microscopy.
-
Conclusion
The solubility of this compound in aqueous buffers is a critical consideration for its successful application in bioconjugation and cellular imaging. The development of sulfonated this compound has largely overcome the solubility challenges associated with the parent molecule, enabling its direct use in aqueous media. For non-sulfonated this compound, the use of an organic co-solvent like DMSO is necessary. By understanding the factors that influence solubility and following appropriate experimental protocols, researchers can effectively utilize this compound for precise and efficient fluorescent labeling in a variety of biological and pharmaceutical research settings.
References
A Deep Dive into Bioorthogonal Chemistry: A Technical Guide to DBCO-Cy3
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the precise chemical modification of biomolecules in their native environments. This guide provides an in-depth exploration of a key bioorthogonal reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on the versatile reagent, Dibenzocyclooctyne-Cyanine3 (DBCO-Cy3). This powerful tool enables the fluorescent labeling of azide-modified biomolecules within living cells and organisms without the need for toxic catalysts, opening new avenues for research in drug development, cell biology, and diagnostics.
The Core of Bioorthogonality: The SPAAC Reaction
At the heart of this methodology is the SPAAC reaction, a cornerstone of bioorthogonal chemistry.[1] This reaction involves the covalent ligation of a strained alkyne, such as DBCO, with an azide-functionalized molecule.[2][3] The inherent ring strain of the cyclooctyne in DBCO significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high specificity under physiological conditions (room temperature, aqueous environment) without the need for a cytotoxic copper(I) catalyst.[2][4] This copper-free approach is a major advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it ideal for in vivo applications. The reaction is highly bioorthogonal, meaning that the azide and DBCO groups are abiotic and do not react with endogenous functional groups found in biological systems, ensuring minimal perturbation of the native cellular processes.
The Reagent of Choice: this compound
This compound is a fluorescent probe that combines the highly reactive DBCO moiety with the bright and photostable Cy3 fluorophore. Cy3 is an orange fluorescent dye that is insensitive to pH changes between 4 and 10 and can be excited by common laser lines such as 532 nm or 555 nm. This combination allows for the sensitive and specific detection of azide-labeled biomolecules in a variety of applications, including fluorescence microscopy and flow cytometry.
Quantitative Data Summary
The photophysical properties of this compound are critical for its application in fluorescence-based assays. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 555 nm | |
| Emission Maximum (λem) | 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
| Second-Order Rate Constant (k₂) with azides | ~0.1 - 1.0 M⁻¹s⁻¹ |
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the SPAAC reaction and a typical experimental procedure for cell labeling.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for cell surface labeling using this compound.
Applications in Drug Development
The specificity and biocompatibility of the DBCO-azide reaction have made it an invaluable tool in drug development. A significant application is in the construction of Antibody-Drug Conjugates (ADCs). By attaching a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen, ADCs can selectively deliver the therapeutic payload to cancer cells, thereby increasing efficacy and reducing off-target toxicity. DBCO-azide chemistry provides a robust method for linking the antibody and the drug.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: General Protein-Small Molecule Conjugation
This protocol outlines the steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.
Materials:
-
DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized small molecule.
-
DMSO (if the small molecule is not water-soluble).
-
Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized small molecule in a minimal amount of DMSO if necessary.
-
Ensure the DBCO-activated protein is at a suitable concentration in the reaction buffer.
-
-
Reaction Setup:
-
Add the azide-functionalized small molecule solution to the DBCO-activated protein solution. A molar excess of the small molecule (e.g., 1.5 - 3 fold) is often recommended to ensure complete labeling of the protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature may vary depending on the specific reactants and their concentrations.
-
-
Purification (Optional but Recommended):
-
Remove excess, unreacted small molecule using a suitable method such as size exclusion chromatography (e.g., spin desalting column) or dialysis.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has an absorbance at ~310 nm).
-
Protocol 2: Labeling of Live Cells
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling with this compound.
Materials:
-
Mammalian cells of interest.
-
Cell culture medium appropriate for the cell line.
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz).
-
This compound.
-
PBS (phosphate-buffered saline), pH 7.4.
-
DMSO for preparing stock solutions.
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 25-50 µM Ac4ManNAz) at 37°C in a 5% CO2 incubator for 1-3 days. The optimal concentration and incubation time should be determined for each cell line.
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound (e.g., 2 mM) in DMSO.
-
Dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration (e.g., 15 µM).
-
-
Cell Labeling:
-
Wash the azide-metabolically labeled cells twice with PBS.
-
Incubate the cells with the this compound staining solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three to four times with PBS to remove any unreacted this compound.
-
-
Analysis:
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry using the appropriate filter sets for Cy3 (e.g., TRITC filter sets).
-
Troubleshooting:
-
Low or no fluorescence signal:
-
Optimize the concentration and incubation time for the azide sugar and this compound.
-
Ensure the reagents have not degraded.
-
-
High background:
-
Ensure thorough washing after the labeling step.
-
Consider incubating the cells in this compound-free media for 1-2 hours before analysis.
-
Note that this compound may not be suitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.
-
Conclusion
This compound, in conjunction with SPAAC, provides a powerful and versatile platform for the fluorescent labeling of biomolecules in living systems. Its high specificity, rapid kinetics, and biocompatibility have made it an indispensable tool for researchers in various fields, from fundamental cell biology to applied drug development. By understanding the core principles and following detailed experimental protocols, scientists can effectively leverage this technology to gain deeper insights into complex biological processes.
References
An In-depth Technical Guide to DBCO-Cy3: Excitation, Emission, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe DBCO-Cy3, detailing its spectral properties and providing in-depth experimental protocols for its application in biological research. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental designs.
Core Spectroscopic Properties of this compound
Dibenzocyclooctyne (DBCO) functionalized with the cyanine dye Cy3 is a cornerstone reagent in the field of bioorthogonal chemistry. Its utility stems from the ability of the DBCO group to selectively react with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This reaction is highly efficient and biocompatible, making it ideal for labeling biomolecules in living systems.[1][2] The Cy3 fluorophore provides a bright and stable fluorescent signal for detection.
The spectral characteristics of this compound are crucial for designing fluorescence microscopy experiments and selecting appropriate filter sets. Below is a summary of its key quantitative photophysical properties.
| Property | Value | Reference |
| Excitation Maximum (λex) | 553 - 555 nm | [3][4] |
| Emission Maximum (λem) | 569 - 580 nm | [3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 |
Note: Spectral properties can vary slightly depending on the solvent, conjugation partner, and local environment.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound, including protein labeling and metabolic cell labeling.
General Protein Labeling with this compound
This protocol outlines the steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or other suitable purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound in 100 µL of solvent to create a 10 mg/mL stock solution. Vortex until fully dissolved. Protect from light.
-
Ensure the azide-modified protein is in an amine-free buffer, such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or buffer exchange columns.
-
-
Labeling Reaction:
-
The optimal molar ratio of this compound to protein will need to be determined empirically, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a spin desalting column or other appropriate purification method. Follow the manufacturer's instructions for the chosen purification system.
-
-
Determination of Degree of Labeling (Optional):
-
The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).
-
The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and Cy3.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.
-
Metabolic Labeling and Visualization of Cellular Glycans
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with this compound for visualization.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture the cells to the desired confluency.
-
Supplement the cell culture medium with the azide-modified sugar. The optimal concentration and incubation time should be determined for each cell line and experimental goal, but a typical starting point is 25-50 µM for 1-3 days.
-
Culture the cells under their normal growth conditions to allow for the metabolic incorporation of the azido-sugar into the cellular glycans.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells two to three times with PBS to remove any unincorporated azido-sugar.
-
-
This compound Labeling:
-
Prepare a fresh solution of this compound in PBS or another suitable buffer. A typical final concentration is 10-50 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three to four times with PBS to remove any unreacted this compound.
-
-
Fixation and Permeabilization (Optional):
-
If imaging intracellular structures, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Following fixation, permeabilize the cells with a suitable buffer, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation around 550 nm and emission around 570 nm).
-
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for labeling azide-modified proteins with this compound.
Caption: Workflow for metabolic glycan labeling and visualization.
References
An In-depth Technical Guide to DBCO-sulfo-Cy3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of DBCO-sulfo-Cy3, a fluorescent dye widely utilized in bioorthogonal chemistry. It includes detailed information on its chemical structure, spectral properties, and a standardized protocol for its application in labeling biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC).
Core Properties and Chemical Structure
DBCO-sulfo-Cy3 is a bright, orange-fluorescent dye that is a derivative of the Cyanine3 (Cy3) fluorophore.[1][2] It is characterized by the presence of a dibenzocyclooctyne (DBCO) group, which allows for copper-free "click chemistry" reactions with azide-containing molecules.[1][2] The inclusion of sulfonate groups enhances its water solubility, making it highly suitable for bioconjugation in aqueous environments.[3] This dye is largely insensitive to pH in the range of 4 to 10.
The key features of DBCO-sulfo-Cy3 include fast reaction kinetics and good stability, making it a reliable tool for various applications in fluorescence imaging and biological research. It can be effectively conjugated to a variety of biomolecules, including antibodies, peptides, and proteins. Excitation of DBCO-sulfo-Cy3 is typically achieved using laser lines at 532 nm or 555 nm, with visualization through TRITC filter sets.
Chemical Structure Diagram
Caption: Chemical structure of DBCO-sulfo-Cy3.
Quantitative Data
The following table summarizes the key quantitative properties of DBCO-sulfo-Cy3, compiled from various technical datasheets.
| Property | Value | Source |
| Molecular Formula | C₅₀H₅₄N₄O₁₁S₃ | |
| Molecular Weight | ~983.18 g/mol | |
| CAS Number | 1782950-79-1 | |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Solubility | Water, DMSO, DMF | |
| Purity | ≥ 90-95% (HPLC) | |
| Storage Conditions | -20°C, protect from light |
Experimental Protocol: Antibody Labeling with DBCO-sulfo-Cy3
This protocol details the procedure for labeling an azide-modified antibody with DBCO-sulfo-Cy3 via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-sulfo-Cy3
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting spin column or size-exclusion chromatography system for purification
-
Spectrophotometer
Procedure:
-
Preparation of DBCO-sulfo-Cy3 Stock Solution:
-
Dissolve a known quantity of DBCO-sulfo-Cy3 in anhydrous DMSO to prepare a stock solution of 1-10 mM. For example, to make a 10 mM solution, dissolve 0.983 mg of DBCO-sulfo-Cy3 (assuming a molecular weight of 983.18 g/mol ) in 100 µL of DMSO.
-
-
Preparation of Antibody Solution:
-
Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in the reaction buffer. The buffer should be free of primary amines (e.g., Tris) or other azide-reactive components.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-sulfo-Cy3 stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
Gently mix the reaction solution and incubate at room temperature for 1-4 hours, or overnight at 4°C, with protection from light. The optimal reaction time may vary depending on the specific antibody and desired degree of labeling.
-
-
Purification of the Conjugate:
-
Remove unreacted DBCO-sulfo-Cy3 from the labeled antibody using a desalting spin column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the purified antibody-dye conjugate.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the antibody and the dye in the purified conjugate using a spectrophotometer.
-
Measure the absorbance at 280 nm (for the antibody) and at the absorption maximum of Cy3 (~555 nm).
-
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.
-
Experimental Workflow
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with DBCO-sulfo-Cy3.
Caption: Workflow for biomolecule labeling with DBCO-sulfo-Cy3.
This guide provides essential information for the effective use of DBCO-sulfo-Cy3 in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's specific instructions and safety data sheets.
References
A Novice's Guide to DBCO-Cy3 for Bioconjugation: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-Cy3, a key reagent in the field of bioconjugation. Aimed at both novice and experienced researchers, this document details the core principles, quantitative data, and experimental protocols necessary for the successful application of this compound in labeling and detection of biomolecules.
Introduction to this compound and Copper-Free Click Chemistry
This compound is a fluorescent probe that combines a dibenzocyclooctyne (DBCO) group with a Cyanine3 (Cy3) fluorophore.[1][2] This combination makes it a powerful tool for bioorthogonal chemistry, specifically for a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] Unlike other "click chemistry" reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and other sensitive biological systems.[4][5]
The DBCO group is a cyclooctyne with significant ring strain. This inherent strain allows it to react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage. The Cy3 fluorophore is a bright, orange-fluorescent dye with well-characterized spectral properties, allowing for sensitive detection using standard fluorescence microscopy and flow cytometry. The bioconjugation process is highly specific and efficient, enabling the precise labeling of proteins, nucleic acids, and other biomolecules.
Quantitative Data for this compound
For reproducible and quantifiable experiments, a clear understanding of the physicochemical properties of this compound is essential. The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.31 | |
| Molecular Weight | ~983.18 g/mol | |
| Solubility | DMSO, DMF, Water |
Core Mechanisms and Workflows
The utility of this compound is centered around the SPAAC reaction. The following diagrams illustrate the fundamental mechanism and a typical experimental workflow for bioconjugation.
A typical bioconjugation experiment involves the preparation of an azide-modified biomolecule and its subsequent reaction with this compound.
Detailed Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Labeling of Proteins with this compound
This protocol describes the labeling of a protein that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of the this compound stock solution. The final DMSO concentration in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Purification: Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Analyze the labeled protein using SDS-PAGE. The labeled protein should exhibit a fluorescent band when visualized with a gel imager. The degree of labeling can be determined spectrophotometrically.
Cell Surface Labeling and Imaging
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to incorporate an azide-containing sugar.
Materials:
-
Cells cultured in appropriate medium
-
Azide-containing sugar (e.g., Ac4ManNAz)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with an azide-containing sugar for 24-48 hours to allow for incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells twice with warm PBS to remove unincorporated azide sugar.
-
Labeling Reaction: Prepare a 10-50 µM solution of this compound in a serum-free culture medium. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS to remove unreacted this compound.
-
Imaging: The cells are now ready for imaging. Acquire images using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
In Situ Hybridization with this compound Labeled Probes
This compound can be used to label oligonucleotide probes for fluorescent in situ hybridization (FISH) applications.
Protocol Outline:
-
Probe Labeling: An azide-modified oligonucleotide probe is labeled with this compound as described in the protein labeling protocol (Section 4.1), followed by purification.
-
Sample Preparation: Cells or tissue sections are fixed, permeabilized, and pre-treated to allow probe access to the target nucleic acid sequence.
-
Hybridization: The this compound labeled probe is applied to the sample in a hybridization buffer and incubated at an appropriate temperature to allow for annealing to the complementary target sequence.
-
Washing: Stringent washes are performed to remove non-specifically bound probes.
-
Detection: The fluorescent signal from the hybridized probe is visualized using a fluorescence microscope.
Conclusion
This compound is a versatile and powerful tool for bioconjugation, offering a straightforward and efficient method for labeling a wide range of biomolecules. Its bioorthogonal nature, coupled with the bright fluorescence of the Cy3 dye, makes it an excellent choice for applications ranging from in vitro protein labeling to live-cell imaging and in situ hybridization. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can confidently incorporate this compound into their experimental workflows to achieve their scientific goals.
References
Methodological & Application
Application Notes and Protocols for Cell Surface Protein Labeling with DBCO-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the fluorescent labeling of cell surface proteins utilizing the bioorthogonal reaction between dibenzocyclooctyne (DBCO) and azide-functionalized biomolecules. Specifically, it focuses on the use of DBCO-Cy3, a bright and photostable orange-fluorescent dye, for the sensitive and specific detection of cell surface glycoproteins. This method, centered around Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a robust and versatile platform for a variety of applications, including cellular imaging, flow cytometry, and high-throughput screening.
The protocol involves a two-step process. First, cells are metabolically labeled with an unnatural sugar, tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz), which is processed by the cell's machinery and results in the presentation of azide groups on cell surface glycans. The second step is the covalent attachment of this compound to these azide-modified proteins via a copper-free "click" reaction. This bioorthogonal approach ensures that the labeling is highly specific to the azide-tagged molecules, minimizing off-target effects and background signal.
Data Presentation
Table 1: Photophysical Properties of this compound and Comparable Fluorophores
| Property | This compound | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~555 | ~555 |
| Emission Maximum (nm) | ~570 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 |
| Quantum Yield | ~0.31 | ~0.1 |
| Photostability | Good | Excellent |
Note: Values can vary depending on the solvent and conjugation partner.
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Concentration | Incubation Time | Notes |
| Ac4ManNAz | 10-50 µM | 1-3 days | Optimal concentration should be titrated for each cell line to balance labeling efficiency and potential cytotoxicity.[1][2][3] |
| This compound | 5-50 µM | 30-60 minutes | Higher concentrations may increase background fluorescence. Titration is recommended. |
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein labeling using this compound.
Caption: Bioorthogonal SPAAC reaction between an azide-modified protein and this compound.
Experimental Protocols
Part 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
This protocol describes the introduction of azide functional groups onto the sialoglycans of cell surface proteins through metabolic glycoengineering.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (if using adherent cells)
-
Ac4ManNAz (stock solution in DMSO, sterile-filtered)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture vessels and allow them to adhere and reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by adding Ac4ManNAz to the complete culture medium to a final concentration of 10-50 µM. It is highly recommended to perform a titration to determine the optimal concentration for your specific cell line, as high concentrations can be cytotoxic.[1][2]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1 to 3 days at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and its metabolic rate.
-
Cell Harvesting (for adherent cells):
-
Wash the cells twice with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh culture medium or PBS.
-
-
Cell Harvesting (for suspension cells):
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh culture medium or PBS.
-
-
Cell Counting: Count the cells and determine cell viability.
Part 2: Labeling of Azide-Modified Cell Surface Proteins with this compound
This protocol details the copper-free click chemistry reaction between the azide-modified cell surface proteins and this compound.
Materials:
-
Azide-labeled cells (from Part 1)
-
This compound (stock solution in DMSO)
-
PBS, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes or microcentrifuge tubes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Wash the azide-labeled cells twice with cold PBS containing 1% BSA.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in cold PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.
-
-
Preparation of this compound Labeling Solution: Prepare the labeling solution by diluting the this compound stock solution in PBS with 1% BSA to a final concentration of 5-50 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.
-
Labeling Reaction:
-
Add the this compound labeling solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at 37°C can accelerate the reaction rate.
-
-
Washing:
-
Wash the cells three times with cold PBS containing 1% BSA to remove unbound this compound.
-
Centrifuge at 300 x g for 5 minutes between each wash.
-
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., PBS for flow cytometry or imaging medium for microscopy).
-
Analysis: Analyze the labeled cells using a fluorescence microscope or flow cytometer with appropriate filter sets for Cy3 (Excitation/Emission: ~555 nm/~570 nm).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration and incubation time for your cell line. Ensure the Ac4ManNAz is not degraded. |
| Insufficient this compound concentration or incubation time. | Increase the concentration of this compound or extend the incubation time. | |
| Cell surface azides are not accessible. | Ensure cells are healthy and not overly confluent. Consider a brief, mild enzyme treatment (e.g., neuraminidase) to expose sialic acid residues, but this must be carefully validated. | |
| High Background Fluorescence | Incomplete removal of unbound this compound. | Increase the number of washing steps after the labeling reaction. |
| Non-specific binding of this compound. | Increase the BSA concentration in the washing and labeling buffers (e.g., to 3-5%). Ensure the this compound is fully dissolved. | |
| This compound concentration is too high. | Perform a titration to find the lowest effective concentration of this compound. | |
| High Cell Death | Cytotoxicity from Ac4ManNAz. | Reduce the concentration of Ac4ManNAz and/or the incubation time. |
| Cytotoxicity from this compound or DMSO. | Ensure the final DMSO concentration is low (<0.5%). Reduce the this compound concentration. | |
| Harsh cell handling. | Handle cells gently during washing and centrifugation steps. Use cold buffers to maintain cell viability. |
References
Application Notes: A Step-by-Step Guide for DBCO-Cy3 Conjugation to Antibodies
Introduction
This application note provides a detailed protocol for the conjugation of a dibenzocyclooctyne (DBCO)-functionalized Cyanine 3 (Cy3) fluorescent dye to an azide-modified antibody via copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient, proceeding readily under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][3] This makes it an ideal method for labeling sensitive biological molecules like antibodies. The resulting antibody-Cy3 conjugate is a stable molecule suitable for a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.
The protocol is divided into three main stages: 1) Preparation and modification of the antibody to introduce azide groups, 2) Conjugation of the azide-modified antibody with DBCO-Cy3, and 3) Purification and characterization of the final antibody-Cy3 conjugate.
Key Experimental Workflow Diagram
Caption: Workflow for this compound conjugation to an antibody.
Experimental Protocols
Materials
-
Purified antibody (free of BSA, gelatin, and sodium azide)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Azide-PEG4-NHS Ester
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Microcentrifuge
Step 1: Preparation of Azide-Modified Antibody
-
Antibody Preparation:
-
The antibody should be in a buffer free of primary amines (e.g., Tris) and preservatives like sodium azide, which can interfere with the reaction.[1] If necessary, perform a buffer exchange into PBS using a spin desalting column or dialysis.
-
The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling.[4]
-
-
Azide-NHS Ester Stock Solution:
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
-
Antibody Modification Reaction:
-
Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG4-NHS Ester using a spin desalting column according to the manufacturer's instructions. This step is crucial to prevent the unreacted NHS ester from interfering with subsequent steps.
-
Step 2: Conjugation of Azide-Modified Antibody with this compound
-
This compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light.
-
-
Conjugation Reaction:
-
To the purified azide-modified antibody, add a 1.5 to 10-fold molar excess of the this compound stock solution. A good starting point is a 7.5-fold molar excess.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Step 3: Purification and Characterization of the Antibody-Cy3 Conjugate
-
Purification of the Conjugate:
-
Remove the unreacted this compound by passing the reaction mixture through a spin desalting column. For larger volumes, dialysis against PBS at 4°C is also an option.
-
-
Characterization: Calculation of the Degree of Labeling (DOL)
-
The DOL is the average number of dye molecules conjugated to a single antibody molecule. It is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy3 (~555 nm, A_max).
-
Calculate the protein concentration, correcting for the absorbance of Cy3 at 280 nm.
-
Calculate the dye concentration.
-
The DOL is the molar ratio of the dye to the antibody. The optimal DOL for antibodies is typically between 2 and 10.
DOL Calculation Formula:
-
Corrected Protein Absorbance at 280 nm (A_prot):
-
A_prot = A280 - (A_max * CF_Cy3)
-
Where CF_Cy3 is the correction factor for Cy3 at 280 nm (A280 of free dye / A_max of free dye).
-
-
Molar Concentration of Antibody ([Ab]):
-
[Ab] (M) = A_prot / ε_Ab
-
Where ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
Molar Concentration of Cy3 ([Cy3]):
-
[Cy3] (M) = A_max / ε_Cy3
-
Where ε_Cy3 is the molar extinction coefficient of Cy3 at its A_max (typically ~150,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL):
-
DOL = [Cy3] / [Ab]
-
-
-
Storage of the Antibody-Cy3 Conjugate:
-
Store the purified conjugate at 2-8°C, protected from light in a dark vial or a tube wrapped in aluminum foil.
-
For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. However, some fluorescently conjugated antibodies should not be frozen, so always consult the manufacturer's recommendations.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Antibody Concentration for Labeling | 2-10 mg/mL | |
| Molar Excess of Azide-NHS Ester | 10-20 fold | N/A |
| Molar Excess of this compound | 1.5-10 fold (start with 7.5) | |
| Incubation Time for Azide Modification | 30-60 minutes at room temperature | N/A |
| Incubation Time for this compound Conjugation | 4-12 hours at room temperature or overnight at 4°C | |
| Optimal Degree of Labeling (DOL) | 2-10 | |
| Molar Extinction Coefficient of IgG (ε_Ab at 280 nm) | ~210,000 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of Cy3 (ε_Cy3 at ~555 nm) | ~150,000 M⁻¹cm⁻¹ | N/A |
| Storage Temperature (Short-term) | 2-8°C, protected from light | |
| Storage Temperature (Long-term) | -20°C in 50% glycerol (aliquoted) |
Signaling Pathway and Logical Relationship Diagrams
Copper-Free Click Chemistry Reaction
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Notes: Visualizing Glycans in Live Cells Using DBCO-Cy3 Labeling of Azide-Modified Sugars
Introduction
The study of glycans and their roles in cellular processes has been historically challenging due to their complex structures and the lack of tools for their visualization in living systems.[1][2] Metabolic glycoengineering, coupled with bioorthogonal click chemistry, has emerged as a powerful strategy to overcome these hurdles.[1][2][3] This two-step approach allows for the labeling and imaging of glycans in their native environment, providing invaluable insights into their dynamic functions in cell recognition, signaling, and disease progression.
Principle of the Technology
The methodology involves two key stages:
-
Metabolic Labeling: Cells are cultured in the presence of an unnatural monosaccharide analog that has been chemically modified to contain an azide group (-N3). The cell's metabolic machinery processes this azido-sugar and incorporates it into various glycoconjugates (glycoproteins and glycolipids) on the cell surface and within intracellular compartments. The small size of the azide group ensures minimal disruption to the natural metabolic pathways. Commonly used azido-sugars include analogs of N-acetylmannosamine (ManNAz), N-acetylgalactosamine (GalNAz), and N-acetylglucosamine (GlcNAz) to target different glycan types.
-
Bioorthogonal "Click" Reaction: Following metabolic incorporation, the azide-modified glycans are detected by introducing a probe containing a complementary reactive group. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly specific and bioorthogonal "click chemistry" reaction that is ideal for live-cell applications as it does not require a toxic copper catalyst. In this step, a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye, such as DBCO-Cy3, is added to the cells. The DBCO group reacts specifically and covalently with the azide groups on the modified glycans, resulting in the formation of a stable triazole linkage and fluorescent labeling of the target glycans.
Applications in Research and Drug Development
-
Live-Cell Imaging of Glycan Dynamics: This technique enables the real-time visualization of glycan trafficking, localization, and expression patterns on the surface of living cells.
-
Studying Disease Progression: Aberrant glycosylation is a hallmark of many diseases, including cancer. This method allows for the study of changes in glycan expression associated with disease states, providing potential diagnostic and therapeutic targets.
-
High-Resolution Imaging: The specificity of the labeling allows for advanced imaging techniques, such as super-resolution microscopy, to visualize the organization of the glycocalyx at high resolution.
-
Cell Tracking and Therapy: Labeled cells can be tracked in vivo to monitor their fate in cell-based therapies.
-
Drug Delivery: The azide groups on the cell surface can serve as chemical handles for the targeted delivery of therapeutics.
Experimental Protocols
This section provides a detailed protocol for the this compound labeling of azide-modified glycans in a model adherent cell line.
Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars
Materials:
-
Adherent cells (e.g., HeLa, CHO, or a cell line of interest)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes or multi-well plates) at a density that will result in 50-70% confluency at the time of labeling.
-
Prepare Azido-Sugar Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store this solution at -20°C.
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the plate to mix.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After the incubation period, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar.
Protocol 2: this compound Labeling of Azide-Modified Glycans in Live Cells
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Serum-free cell culture medium or PBS
-
(Optional) Hoechst 33342 or other live-cell compatible nuclear stain
Procedure:
-
Prepare this compound Staining Solution: Prepare a 10-50 µM working solution of this compound in serum-free medium or PBS. Protect the solution from light.
-
Labeling Reaction: Add the this compound staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS to remove any unreacted this compound.
-
(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.
-
Imaging: Add fresh PBS or imaging medium to the cells and proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter set for Cy3 (Excitation/Emission: ~550/570 nm).
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for the metabolic labeling and click chemistry steps. Optimal conditions may vary depending on the cell type and experimental goals.
Table 1: Metabolic Labeling Parameters
| Parameter | Typical Range | Notes |
| Azido-Sugar Concentration (Ac4ManNAz) | 10 - 100 µM | Higher concentrations may lead to toxicity in some cell lines. |
| Incubation Time | 24 - 72 hours | Longer incubation times generally result in higher incorporation levels. |
| Cell Type | Various | Optimization is recommended for each cell line. |
Table 2: this compound Labeling Parameters
| Parameter | Typical Range | Notes |
| This compound Concentration | 10 - 50 µM | Higher concentrations can increase background fluorescence. |
| Incubation Time | 30 - 60 minutes | Longer times may be necessary for lower concentrations of incorporated azides. |
| Temperature | 37°C | Incubation at room temperature is also possible but may require longer times. |
Visualizations
Caption: Experimental workflow for this compound labeling of azide-modified glycans in live cells.
References
Application Notes and Protocols for In Vivo Imaging with DBCO-Cy3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-Cy3 is a fluorescent probe combining a dibenzocyclooctyne (DBCO) group with the cyanine dye Cy3. This reagent is pivotal for in vivo imaging studies in mice, leveraging the principles of bioorthogonal chemistry. Specifically, it participates in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This allows for the highly specific and efficient labeling of azide-modified biomolecules in a live physiological environment without the need for a toxic copper catalyst. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in pre-targeted in vivo imaging experiments in mice.
The pre-targeting approach involves two steps: first, an azide-modified targeting molecule (e.g., an antibody or nanoparticle) is administered and allowed to accumulate at the site of interest while clearing from circulation. Subsequently, the this compound probe is introduced, which rapidly and specifically reacts with the azide-tagged molecule, enabling fluorescent visualization of the target tissue. This method significantly enhances the signal-to-background ratio by minimizing non-specific accumulation of the fluorescent probe.
Data Presentation
| Parameter | Value | Notes |
| This compound Dosage | 1-5 mg/kg | Recommended starting dose. Optimization may be required. |
| Vehicle | PBS, Saline, or DMSO/Saline mixture | Ensure final DMSO concentration is non-toxic. |
| Administration Route | Intravenous (tail vein injection) | |
| Pre-targeting Interval | 24 - 72 hours | Time between administration of azide-tagged molecule and this compound. |
| Imaging Time Points | 1, 4, 24, and 48 hours post-DBCO-Cy3 injection | Optimal time depends on the clearance rate of unbound probe. |
| Signal-to-Background Ratio | >2-fold increase with pre-targeting | Can be significantly enhanced by quenching non-specific signals.[1] |
Biodistribution of DBCO-Cy5 at 48 hours post-injection in tumor-bearing mice (as a proxy for this compound): [2]
| Organ | Fluorescence Intensity (Arbitrary Units) |
| Tumor | High |
| Liver | Moderate |
| Kidneys | Low-Moderate |
| Spleen | Low |
| Lungs | Low |
| Heart | Low |
Note: The hydrophobicity of the DBCO moiety may lead to protein aggregation and complement activation, potentially increasing uptake in the lungs and liver. This should be considered when analyzing biodistribution data.[3]
Signaling Pathways and Experimental Workflows
Pre-targeted Imaging Signaling Pathway
Caption: Pre-targeted imaging workflow using SPAAC.
Experimental Workflow Diagram
Caption: In vivo imaging experimental workflow.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Azide-modified targeting molecule (e.g., antibody, peptide, nanoparticle)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anesthetic (e.g., isoflurane)
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
In vivo imaging system (e.g., IVIS Spectrum or similar) with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)
Protocol for Pre-targeted In Vivo Imaging
1. Preparation of Reagents a. Reconstitute the azide-modified targeting molecule in sterile PBS to the desired concentration. b. Prepare the this compound solution. If dissolved in a solvent like DMSO, ensure the final concentration in the injection volume is well-tolerated by the animals (typically <5% DMSO). A common dose is between 1-5 mg/kg.
2. Animal Preparation a. Acclimatize tumor-bearing mice to the laboratory environment. b. Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetization by toe-pinch reflex.
3. Administration of Azide-Modified Targeting Molecule (Day 1) a. Administer the azide-modified targeting molecule via intravenous (tail vein) injection. The volume and concentration will depend on the specific targeting agent.
4. Incubation Period (Day 1 - Day 4) a. Allow the targeting molecule to circulate, accumulate at the target site, and for unbound molecules to clear from the bloodstream. This period is typically 24 to 72 hours.
5. Administration of this compound (Day 4) a. Anesthetize the mouse as described in step 2. b. Inject the prepared this compound solution (e.g., 100-200 µL for a 20-25g mouse) via the tail vein.
6. In Vivo Fluorescence Imaging a. Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. b. Acquire a baseline image before injection if necessary. c. Acquire images at various time points post-DBCO-Cy3 injection (e.g., 1, 4, 24, and 48 hours). Use an appropriate filter set for Cy3 (e.g., excitation ~550 nm, emission ~570 nm). d. Optimize exposure time and binning to maximize the signal-to-noise ratio. For fluorescence imaging, shorter exposure times (5-30 seconds) are often preferred to minimize background autofluorescence.[4]
7. Data Analysis a. Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs or a background area. b. Quantify the average radiant efficiency in each ROI. c. Calculate the signal-to-background ratio by dividing the tumor signal by the signal from a non-target tissue area.
8. Ex Vivo Biodistribution (Optional, at final time point) a. Euthanize the mouse according to institutional guidelines. b. Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). c. Arrange the organs in the imaging system and acquire a final fluorescence image to confirm biodistribution.
Conclusion
This compound is a powerful tool for in vivo imaging in mice when used in a pre-targeted approach with an azide-modified molecule. This method, based on the principles of bioorthogonal chemistry, allows for specific and high-contrast visualization of target tissues. The provided protocols and data serve as a comprehensive guide for researchers to design and execute successful in vivo imaging studies. It is crucial to optimize parameters such as dosage, timing, and imaging settings for each specific experimental setup to achieve the best results.
References
- 1. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectralinvivo.com [spectralinvivo.com]
Application Notes and Protocols for DBCO-Cy3 Oligonucleotide Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the labeling of oligonucleotides with DBCO-Cy3 for fluorescence microscopy applications. This methodology leverages the principles of copper-free click chemistry for robust and efficient fluorescent labeling of DNA and RNA probes.
Application Notes
Fluorescently labeled oligonucleotides are indispensable tools for a wide range of applications in molecular biology, diagnostics, and drug development.[1] They are extensively used in techniques such as fluorescence in situ hybridization (FISH), fluorescence resonance energy transfer (FRET), and live-cell imaging to visualize and quantify specific nucleic acid sequences.[1] The choice of fluorophore and the labeling chemistry are critical for the success of these experiments.
This compound Labeling Chemistry
The labeling strategy described here utilizes the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[2] This reaction occurs between a dibenzocyclooctyne (DBCO) functional group and an azide group, forming a stable triazole linkage. A key advantage of this copper-free click chemistry is its bioorthogonality, meaning the reaction is highly specific and does not interfere with biological processes, making it ideal for labeling biomolecules in complex environments.
The Cy3 Fluorophore
Cy3 is a bright and photostable cyanine dye that fluoresces in the orange-red region of the visible spectrum. Its high extinction coefficient and good quantum yield make it easily detectable in fluorescence microscopy. Cy3 is also relatively insensitive to pH changes between 4 and 9 and exhibits excellent water solubility.
Applications in Fluorescence Microscopy
This compound labeled oligonucleotides are particularly well-suited for a variety of fluorescence microscopy applications, including:
-
Fluorescence In Situ Hybridization (FISH): Detection and localization of specific DNA or RNA sequences within fixed cells and tissues.
-
Live-Cell Imaging: Tracking the movement and localization of specific nucleic acids in living cells.
-
Super-Resolution Microscopy: Advanced imaging techniques that allow for visualization of cellular structures with nanoscale resolution.
Quantitative Data
The following tables summarize the key quantitative properties of the Cy3 fluorophore.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | --INVALID-LINK-- |
| Emission Maximum (λem) | ~570 nm | --INVALID-LINK-- |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ at 550 nm | --INVALID-LINK-- |
| Quantum Yield (Φ) | ~0.20 - 0.24 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed protocols for the labeling of an azide-modified oligonucleotide with this compound and its subsequent use in fluorescence microscopy.
Protocol 1: this compound Labeling of an Azide-Modified Oligonucleotide
This protocol describes the copper-free click chemistry reaction to conjugate this compound to an oligonucleotide containing an azide modification.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Nuclease-free water
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (100% and 70%)
-
Sodium acetate (3 M, pH 5.2)
-
Spin desalting columns or appropriate HPLC purification system
Procedure:
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 2-4 fold molar excess of the this compound stock solution.
-
The final reaction volume can be adjusted with PBS. It is recommended to keep the final DMSO concentration below 20% to avoid precipitation of the oligonucleotide.
-
Incubate the reaction mixture overnight at 4°C, protected from light. For some applications, incubation for 1-2 hours at 37°C can also be effective.
-
-
Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation (for desalting):
-
Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.
-
-
Chromatographic Purification (for higher purity): For applications requiring high purity, purification by reverse-phase HPLC, ion-exchange HPLC, or size-exclusion chromatography is recommended to remove unreacted this compound and unlabeled oligonucleotide.
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the this compound labeled oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) with this compound Labeled Probes
This protocol provides a general workflow for using the this compound labeled oligonucleotide as a probe for FISH. Optimization of probe concentration, hybridization temperature, and washing conditions may be required for specific applications.
Materials:
-
This compound labeled oligonucleotide probe
-
Cells or tissue sections on microscope slides
-
Formaldehyde or other appropriate fixative
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 4x SSC, 50% formamide, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1% Tween-20; 0.2x SSC)
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy3 and DAPI/Hoechst
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with formaldehyde.
-
Permeabilize the samples to allow probe entry.
-
-
Hybridization:
-
Dilute the this compound labeled probe in hybridization buffer to the desired concentration (typically in the ng/µL range).
-
Denature the probe and the target DNA/RNA by heating.
-
Apply the hybridization mixture to the sample, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature.
-
-
Washing:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. Typically, this involves washes with decreasing concentrations of SSC and increasing temperatures.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI or Hoechst.
-
Mount the coverslip using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with a filter set appropriate for Cy3 (e.g., excitation ~545/25 nm, emission ~605/70 nm).
-
Capture images for analysis.
-
Visualizations
This compound Oligonucleotide Labeling Workflow
References
Application Notes and Protocols for Optimal Cell Staining with DBCO-Cy3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-Cy3 for the fluorescent labeling of azide-modified biomolecules on or within living cells. The protocols detailed below are designed to help researchers achieve optimal staining concentrations for various applications, including fluorescence microscopy and flow cytometry, while maintaining cell viability and maximizing signal-to-noise ratios.
Introduction to this compound Cell Staining
This compound is a fluorescent probe routinely used for imaging azide-containing biomolecules.[1] It consists of a Cy3 fluorophore attached to a dibenzocyclooctyne (DBCO) group. The DBCO moiety reacts specifically with azide groups via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is highly efficient and occurs under physiological conditions, making it ideal for labeling live cells without the need for a toxic copper catalyst.[1][2]
The typical workflow involves a two-step process:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular metabolic pathways incorporate this precursor into glycans on the cell surface.
-
Fluorescent Labeling: The azide-modified cells are then treated with this compound. The DBCO group on the dye reacts with the azide groups on the cell surface, resulting in covalent labeling of the cells with the Cy3 fluorophore.
This compound is a bright, water-soluble, and pH-insensitive orange-fluorescent dye. It can be excited using 532 nm or 555 nm laser lines and visualized with TRITC (tetramethylrhodamine) filter sets.
Quantitative Data Summary
Optimizing the concentrations of both the metabolic precursor (Ac4ManNAz) and the this compound probe is critical for successful cell staining. The following tables summarize key quantitative parameters derived from various studies.
Table 1: Recommended Concentrations for Metabolic Labeling with Ac4ManNAz
| Cell Line | Recommended Concentration | Incubation Time | Observations |
| A549 | 10 µM | 3 days | Sufficient labeling efficiency with minimal impact on cell physiology. |
| A549 | 50 µM | 3 days | Reduced cell proliferation, migration, and invasion ability observed. |
| MCF7 | 100 µM | 48 hours | Optimal concentration for metabolic glycoengineering. |
| HCT116 | 50 µM | 48 hours | Optimal concentration for metabolic glycoengineering. |
| General | 10 - 50 µM | 1 - 3 days | A general starting range for most cell lines. |
Table 2: Recommended Starting Concentrations for this compound Staining
| Application | Recommended Concentration | Incubation Time | Notes |
| Live Cell Imaging | 10 - 20 µM | 1 hour | A good starting range for many cell types. |
| Live Cell Imaging | 15 µM | 1 hour | A commonly used concentration in established protocols. |
| Spheroid Staining | 50 µM | 2 hours | Higher concentration may be needed for 3D cell cultures. |
| General | 5 - 30 µM | 30 - 60 minutes | A broader range to consider for optimization. |
Experimental Protocols
The following are detailed protocols for live-cell imaging and flow cytometry using this compound.
Protocol 1: Live-Cell Imaging of Azide-Modified Cells
This protocol describes the metabolic labeling of live cells with Ac4ManNAz followed by fluorescent labeling with this compound for visualization by microscopy.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters for Cy3
Procedure:
Part A: Metabolic Labeling with Ac4ManNAz
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere overnight.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
Part B: Fluorescent Labeling with this compound
-
Prepare this compound Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 1-2 mM). Dilute the stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (e.g., 10-20 µM).
-
Staining: Add the this compound staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unreacted this compound.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission: ~555/565 nm).
Protocol 2: Flow Cytometry Analysis of Azide-Modified Cells
This protocol outlines the procedure for labeling azide-modified cells with this compound for quantitative analysis by flow cytometry.
Materials:
-
Metabolically labeled cells (from Protocol 1, Part A)
-
This compound
-
FACS buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer with appropriate lasers and filters for Cy3
Procedure:
-
Cell Preparation:
-
For suspension cells, gently pellet the cells by centrifugation and resuspend in FACS buffer.
-
For adherent cells, detach them using Trypsin-EDTA, then pellet and resuspend in FACS buffer.
-
-
Prepare this compound Staining Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in FACS buffer to the desired final concentration (e.g., 15 µM).
-
Staining: Add the this compound staining solution to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells three times with FACS buffer by centrifugation and resuspension to remove unreacted dye.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter for Cy3.
Troubleshooting
High background fluorescence is a common issue in fluorescent staining. Here are some tips to minimize it:
-
Optimize this compound Concentration: Titrate the this compound concentration to find the lowest concentration that provides a sufficient signal.
-
Thorough Washing: Ensure adequate washing steps after staining to remove all unbound dye.
-
Incubate in Dye-Free Media: If the background is high after staining, incubate the cells in fresh, dye-free culture media for 1-2 hours before imaging. This allows for the efflux of any non-covalently bound dye.
-
Use High-Quality Reagents: Ensure that the this compound reagent is of high purity and has been stored correctly to prevent degradation.
-
Control for Autofluorescence: Image an unstained control sample of cells to determine the level of natural autofluorescence.
Note on Intracellular Staining: this compound reagent is generally not suitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.
Visualizations
The following diagrams illustrate the experimental workflows for cell staining with this compound.
Caption: Experimental workflow for live-cell imaging with this compound.
References
Metabolic Labeling of Cells with DBCO-Cy3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for the bioorthogonal labeling and visualization of biomolecules in living cells. This method relies on the cellular uptake and incorporation of precursors bearing chemical reporter groups, such as azides, into nascent biomolecules. These reporter groups can then be selectively reacted with complementary probes, such as fluorescent dyes, through bioorthogonal "click chemistry." This application note provides a detailed protocol for the metabolic labeling of cellular glycans with an azide-containing sugar, N-azidoacetylmannosamine (Ac4ManNAz), and the subsequent fluorescent detection using a dibenzocyclooctyne-conjugated Cyanine3 (DBCO-Cy3) dye via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click chemistry approach is highly biocompatible and ideal for live-cell imaging.[1][2]
The Cy3 fluorophore is a bright and photostable dye with excitation and emission maxima in the green-yellow region of the visible spectrum, making it suitable for detection with standard fluorescence microscopy equipment.[3][4] This protocol is applicable to a wide range of cell types and can be adapted for various research applications, including cell tracking, glycan analysis, and monitoring of cellular processes.
Principle of the Technology
The metabolic labeling of cells with this compound is a two-step process:
-
Metabolic Incorporation of an Azide-Containing Sugar: Cells are cultured in the presence of a peracetylated azide-modified monosaccharide, such as Ac4ManNAz. The cells' metabolic machinery processes this sugar and incorporates it into sialoglycans on the cell surface and within intracellular compartments. This results in the presentation of azide groups on cellular glycans.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The DBCO group on the dye reacts specifically and covalently with the azide groups on the modified glycans through a highly efficient and bioorthogonal SPAAC reaction. This "click" reaction is spontaneous and does not require a cytotoxic copper catalyst, making it ideal for live-cell applications.[1]
Data Presentation
Quantitative Comparison of Cyanine Dyes
The choice of fluorophore is critical for successful fluorescence imaging. The following table summarizes the key spectral and photostability properties of Cy3 and Cy5, two commonly used cyanine dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability | Key Features |
| Cy3 | ~550 | ~570 | ~0.15 - 0.3 | Higher | Bright, good photostability, compatible with standard filter sets. |
| Cy5 | ~649 | ~670 | ~0.20 - 0.27 | Lower | Emits in the far-red, reducing autofluorescence, but more prone to photobleaching. |
Optimization of Ac4ManNAz Concentration for Metabolic Labeling
The concentration of the azide-containing sugar is a critical parameter for achieving optimal labeling efficiency without inducing cellular toxicity. The following table provides a summary of recommended Ac4ManNAz concentrations for different cell lines.
| Cell Line | Optimal Ac4ManNAz Concentration (µM) | Incubation Time (days) | Observations |
| A549 | 10 - 50 | 3 | 10 µM showed sufficient labeling with minimal impact on cell physiology. |
| hUCB-EPCs | 10 - 50 | 3 | 10 µM is suggested as the optimal concentration for in vivo labeling. |
| LS174T | 50 | 3 | Strong fluorescence intensity observed. |
| 4T1 | 50 | 3 | Strong fluorescence intensity observed. |
| MCF-7 | 50 | 3 | Strong fluorescence intensity observed. |
| HepG2 | 50 | 3 | Strong fluorescence intensity observed. |
Cytotoxicity of DBCO Reagents
The biocompatibility of the labeling reagents is crucial for live-cell imaging. Studies have shown that DBCO-conjugated dyes generally exhibit low cytotoxicity.
| Reagent | Cell Line | Assay | Key Findings |
| DBCO | Not specified | Not specified | Generally considered to have low toxicity. |
| DBCO-Cy5 | Not specified | Not specified | No apparent cytotoxicity or animal toxicity reported. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into cellular glycans using Ac4ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere overnight.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM, see table above for guidance).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
Protocol 2: Visualization of Azide-Labeled Glycans with this compound
This protocol describes the "click" reaction between the azide-labeled cells and this compound for fluorescence visualization.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
DMSO
-
PBS or other suitable imaging buffer
Procedure for Live-Cell Imaging:
-
Prepare this compound Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (typically 5-20 µM).
-
Staining: Add the this compound staining solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound this compound.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for Cy3 (Excitation/Emission: ~550/570 nm).
Procedure for Fixed-Cell Imaging:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
This compound Staining: Incubate the fixed (and permeabilized, if applicable) cells with the this compound staining solution (in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Mandatory Visualization
References
Application Notes and Protocols for DBCO-Cy3 in Förster Resonance Energy Transfer (FRET) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-Cy3 in Förster Resonance Energy Transfer (FRET) studies. This document outlines the fundamental principles, key quantitative data, detailed experimental protocols for labeling and FRET analysis, and troubleshooting guidelines.
Introduction to this compound in FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions, making it an invaluable tool in biological research and drug discovery. The efficiency of this non-radiative energy transfer between a donor fluorophore and an acceptor fluorophore is exquisitely sensitive to the distance separating them, typically in the range of 1-10 nm.
This compound is a derivative of the cyanine dye Cy3, featuring a dibenzocyclooctyne (DBCO) group. This modification allows for its specific and efficient conjugation to azide-modified biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal labeling strategy is highly specific and can be performed under mild, physiological conditions, making it ideal for labeling sensitive biological samples like proteins and nucleic acids.
When paired with a suitable acceptor fluorophore, such as Cy5 or Alexa Fluor 647, this compound serves as an excellent FRET donor. The bright fluorescence and photostability of Cy3, combined with the specificity of DBCO-mediated conjugation, enable the precise engineering of FRET pairs for studying a wide range of biological phenomena, including:
-
Protein conformational changes: Monitoring dynamic structural rearrangements in proteins upon ligand binding, folding, or interaction with other molecules.
-
Protein-protein interactions: Detecting and quantifying the association and dissociation of protein complexes.
-
Enzyme kinetics: Developing biosensors to monitor enzymatic activity in real-time.
-
Nucleic acid dynamics: Studying the folding and conformational changes of DNA and RNA structures.
-
High-throughput screening: Designing FRET-based assays for drug discovery to identify molecules that modulate biomolecular interactions.
Quantitative Data for this compound in FRET
The following tables summarize the key quantitative parameters for this compound and its use in FRET applications.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at 550 nm | |
| Quantum Yield | ~0.15 (in aqueous buffer) |
Table 2: Förster Distances (R₀) for Cy3 with Common FRET Acceptors
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for designing FRET experiments.
| FRET Acceptor | R₀ (Å) | Reference(s) |
| Cy5 | ~50-60 | [2] |
| Alexa Fluor 647 | ~51 | |
| ATTO 647N | ~51-62 | [3] |
Experimental Protocols
This section provides detailed protocols for labeling biomolecules with this compound and performing subsequent FRET analysis.
Protocol 1: Site-Specific Labeling of an Azide-Modified Protein with this compound via SPAAC
This protocol describes the conjugation of this compound to a protein that has been engineered to contain a site-specific azide group, for example, through the incorporation of an unnatural amino acid like p-azido-L-phenylalanine (AzF).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette for purification
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.
-
-
Reaction Setup:
-
Prepare the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
The progress of the reaction can be monitored by SDS-PAGE, where the labeled protein will exhibit a fluorescent band corresponding to the molecular weight of the protein.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound from the labeled protein using a desalting column (SEC) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization of the Labeled Protein:
-
Measure the absorbance of the purified protein solution at 280 nm and ~555 nm (the absorbance maximum of Cy3).
-
Calculate the protein concentration and the degree of labeling (DOL) using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Dye Concentration (M) = A₅₅₅ / ε_Cy3
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₅₅₅ is the absorbance at the Cy3 maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_Cy3 is the molar extinction coefficient of Cy3 at its absorbance maximum (~150,000 M⁻¹cm⁻¹).
-
-
-
Workflow for Protein Labeling with this compound via SPAAC
References
- 1. Site-specific fluorescence double-labeling of proteins and analysis of structural changes in solution by Fluorescence Resonance Energy Transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
Application Notes and Protocols for DBCO-Cy3 in Dual-Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-Cy3 in dual-labeling experiments, a powerful technique for the simultaneous detection of two distinct biomolecules. This document outlines the principles of copper-free click chemistry, presents detailed experimental protocols, and offers quantitative data for experimental design and troubleshooting.
Introduction to this compound and Dual-Labeling
This compound is a fluorescent probe consisting of a dibenzocyclooctyne (DBCO) group linked to a Cyanine3 (Cy3) fluorophore. The DBCO moiety enables highly specific and bioorthogonal labeling of molecules containing an azide group through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This reaction is rapid, efficient, and occurs under mild, physiological conditions, making it ideal for labeling biomolecules in living cells and complex biological samples.
Dual-labeling experiments allow for the simultaneous visualization and analysis of two different targets within the same sample. This is often achieved by combining a bioorthogonal labeling strategy using a probe like this compound with traditional immunofluorescence techniques that employ fluorophore-conjugated antibodies. This approach enables the study of protein co-localization, protein-protein interactions, and the dynamics of cellular processes.
Key Features of this compound:
-
Bioorthogonal Reactivity: The DBCO group reacts specifically with azides, avoiding off-target labeling of other cellular components.
-
Copper-Free: The reaction does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging.[1]
-
Bright and Photostable: Cy3 is a bright orange-fluorescent dye with good photostability, suitable for various fluorescence microscopy applications.
-
pH Insensitive: The fluorescence of Cy3 is stable over a broad pH range (pH 4-10).
Quantitative Data for Experimental Design
For successful dual-labeling experiments, a careful selection of fluorophores with minimal spectral overlap is crucial. The following tables summarize the key spectral and photophysical properties of Cy3 and other commonly used fluorophores to aid in experimental design.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 | ~555 | ~570 | ~150,000 | ~0.20-0.30 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20-0.27 |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 |
Table 1: Spectral Properties of Common Fluorophores. Data compiled from various sources and should be considered as representative values.
| Fluorophore | Relative Photostability | Key Considerations |
| Cy3 | Moderate | Good for standard imaging; for extended imaging, more photostable alternatives may be considered. |
| Alexa Fluor 488 | High | Very photostable, a common choice for the green channel. |
| Cy5 | Low to Moderate | Prone to photobleaching, especially in the absence of photostabilizers. |
| Alexa Fluor 647 | High | Significantly more photostable than Cy5, ideal for far-red imaging. |
Table 2: Comparative Photostability of Common Fluorophores.
Experimental Protocols
Here, we provide detailed protocols for a dual-labeling experiment to visualize an azide-modified protein of interest (POI-azide) and a second target protein using a primary antibody and a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Both simultaneous and sequential staining protocols are described.
Protocol 1: Simultaneous Dual-Labeling of POI-Azide and a Second Target Protein
This protocol is suitable when the primary antibodies are from different host species, which prevents cross-reactivity of the secondary antibodies.
Materials:
-
Cells with metabolically incorporated azide groups on the protein of interest (POI-azide)
-
This compound
-
Primary antibody against the second target protein (raised in a species other than that of the POI-azide antibody, if applicable)
-
Alexa Fluor 488-conjugated secondary antibody (against the host species of the primary antibody for the second target)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Seeding and Azide Incorporation: Seed cells on coverslips and culture under conditions that allow for the metabolic incorporation of an azide-containing amino acid or sugar into the POI.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target proteins are intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells in 5% normal goat serum in PBS for 1 hour at room temperature.
-
Simultaneous Incubation: Prepare a cocktail containing this compound (e.g., 5-10 µM) and the primary antibody against the second target protein at its optimal dilution in blocking buffer. Incubate the cells with this cocktail for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI in PBS for 5 minutes to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Cy3.
Protocol 2: Sequential Dual-Labeling of POI-Azide and a Second Target Protein
This protocol is recommended when using primary antibodies from the same host species or to optimize each labeling step individually.
Procedure:
-
Cell Seeding, Azide Incorporation, Fixation, Permeabilization, and Blocking: Follow steps 1-6 from Protocol 1.
-
This compound Labeling: Incubate the cells with this compound (e.g., 5-10 µM) in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the second target protein, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing and Mounting: Follow steps 10-14 from Protocol 1.
Mandatory Visualizations
Dual-labeling experimental workflow.
Principle of Förster Resonance Energy Transfer (FRET).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 1-5% BSA). |
| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inefficient azide incorporation | Optimize metabolic labeling conditions (concentration of azide precursor, incubation time). |
| Inefficient click reaction | Ensure this compound is not degraded; use a fresh solution. Increase concentration or incubation time. | |
| Low abundance of target protein | Use signal amplification techniques if necessary. | |
| Photobleaching | Minimize exposure to excitation light; use an antifade mounting medium. | |
| Spectral Bleed-through | Emission spectrum of one fluorophore overlaps with the detection channel of the other | Choose fluorophores with well-separated emission spectra. Use narrow bandpass emission filters. Acquire images sequentially using single excitation wavelengths. |
Table 3: Common Troubleshooting Tips for Dual-Labeling Immunofluorescence.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in DBCO-Cy3 Staining
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to high background staining with DBCO-Cy3. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining with this compound?
A1: High background staining with this compound can stem from several factors. A primary cause is the hydrophobic nature of the DBCO (Dibenzocyclooctyne) moiety itself, which can lead to non-specific binding and aggregation on cell or tissue surfaces[1]. Additionally, the Cy3 dye can be highly charged, further contributing to non-specific interactions[2]. Other common causes include insufficient blocking of non-specific binding sites, inadequate washing to remove unbound dye, and using an excessively high concentration of the this compound reagent[2][3]. For intracellular targets, it's important to note that some suppliers explicitly state that this compound may not be suitable for staining fixed and permeabilized cells due to a tendency for high background[4].
Q2: How can I prevent non-specific binding of this compound?
A2: Preventing non-specific binding is crucial for achieving a clear signal. This can be addressed by:
-
Optimizing Blocking Steps: Use a suitable blocking agent to saturate non-specific binding sites before adding the this compound. Common blocking agents include Bovine Serum Albumin (BSA), casein, or normal serum from the same species as the secondary antibody (if applicable). For applications involving biotin-avidin systems, casein-based blockers are often recommended.
-
Titrating this compound Concentration: Using too high a concentration of the dye is a common reason for high background. It is essential to perform a titration to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio.
-
Modifying Buffers: Including additives in your staining and washing buffers can help reduce non-specific interactions. For example, detergents like Tween-20 can help minimize hydrophobic interactions.
Q3: Is this compound suitable for all types of cellular staining?
A3: While this compound is a powerful tool for copper-free click chemistry, it may not be ideal for every application. Some manufacturers advise against its use for staining intracellular components in fixed and permeabilized cells due to a high potential for background signal. This is likely due to the hydrophobic nature of the DBCO group and the charge of the Cy3 dye leading to interactions with intracellular components. For such applications, considering alternative, less hydrophobic click chemistry reagents may be beneficial.
Troubleshooting Guide
Issue 1: High Background Across the Entire Sample
Q: I am observing high, uniform background fluorescence across my entire sample. What steps can I take to reduce this?
A: This issue often points to problems with blocking, washing, or reagent concentration.
-
Review Your Blocking Protocol:
-
Choice of Blocking Agent: If you are using BSA, consider switching to a different blocking agent like casein or a commercially available blocking buffer specifically designed for fluorescence applications. Fish gelatin is another alternative that is less likely to cross-react with mammalian antibodies.
-
Incubation Time and Temperature: Ensure you are incubating with the blocking buffer for a sufficient amount of time, typically 30-60 minutes at room temperature.
-
-
Optimize Your Wash Steps:
-
Increase Wash Duration and Volume: After incubation with this compound, increase the number and duration of your wash steps to more effectively remove unbound dye. Using a larger volume of wash buffer can also be beneficial.
-
Add Detergent to Wash Buffer: Including a mild detergent like 0.05% Tween-20 in your wash buffer can help to disrupt non-specific hydrophobic interactions.
-
-
Titrate Your this compound:
-
Perform a dilution series of your this compound to find the optimal concentration that maximizes your specific signal while minimizing background.
-
Issue 2: Punctate or Aggregated Staining
Q: My staining appears as bright, punctate spots rather than a specific cellular localization. What could be causing this?
A: This is often indicative of this compound aggregation.
-
Solubility of this compound: Ensure your this compound is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous staining buffer.
-
Hydrophobic Aggregation: The DBCO moiety is known to be hydrophobic, which can cause aggregation, especially at higher concentrations. Consider the following:
-
Lower the Staining Concentration: As with general high background, reducing the this compound concentration can help.
-
Use of Additives: Some studies suggest that certain additives can help to reduce hydrophobic aggregation.
-
Issue 3: High Background Specifically in Intracellular Staining
Q: I am attempting to stain an intracellular target after fixation and permeabilization and am experiencing very high background. What are my options?
A: As noted, this compound can be problematic for intracellular staining.
-
Permeabilization Method: The choice of permeabilization agent (e.g., Triton X-100, saponin, methanol) can affect background. If using a harsh detergent like Triton X-100, you may need to optimize the concentration and incubation time. Methanol, while effective for permeabilization, can sometimes lead to higher background with certain dyes.
-
Consider Alternative Dyes/Chemistries: If optimizing your protocol does not resolve the issue, you may need to consider an alternative approach. This could involve using a more hydrophilic click chemistry reagent or a different fluorophore that is less prone to non-specific binding in the intracellular environment.
Quantitative Data Summary
For optimal results, it is crucial to titrate your reagents. The following table provides typical concentration ranges for key components in a this compound staining protocol.
| Reagent/Step | Typical Concentration/Condition | Purpose |
| Blocking Agent | ||
| BSA | 1-5% (w/v) | To block non-specific binding sites. |
| Normal Serum | 5-10% (v/v) | To block non-specific binding, especially from secondary antibodies. |
| Casein | 0.1-0.5% (w/v) | An alternative blocking agent, can provide lower background than BSA. |
| This compound | 1-20 µM | Titration is critical to find the optimal signal-to-noise ratio. |
| Wash Buffer | ||
| Tween-20 | 0.05-0.1% (v/v) | To reduce non-specific hydrophobic interactions during washes. |
| Incubation Times | ||
| Blocking | 30-60 minutes | To ensure complete blocking of non-specific sites. |
| This compound Staining | 30-120 minutes | Dependent on the affinity and abundance of the target. |
| Washes | 3 x 5-10 minutes | To thoroughly remove unbound dye. |
Experimental Protocols
Detailed Protocol for this compound Staining of Cultured Cells
This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific application.
-
Cell Preparation:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Perform metabolic labeling with an azide-modified substrate, if applicable.
-
Wash cells twice with 1X Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate samples in blocking buffer for 1 hour at room temperature.
-
-
This compound Staining:
-
Prepare the this compound staining solution by diluting the stock solution (typically in DMSO) into PBS or a suitable reaction buffer to the desired final concentration (start with a titration from 1-10 µM).
-
Remove the blocking buffer from the samples.
-
Add the this compound staining solution and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the samples three times with PBS containing 0.05% Tween-20 for 10 minutes each, with gentle agitation.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~555/570 nm).
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
Troubleshooting Non-Specific Binding of DBCO-Cy3 in Bioconjugation
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting non-specific binding issues encountered during experiments with DBCO-Cy3. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
A1: A significant cause of non-specific binding with dibenzocyclooctyne (DBCO) reagents like this compound is their reactivity towards sulfhydryl groups (thiols) on cysteine residues in proteins.[1] This "thiol-yne" addition is an azide-independent reaction that can lead to off-target labeling.[1][2] Hydrophobic interactions between the DBCO moiety and proteins or other biomolecules can also contribute significantly to non-specific binding.[3]
Q2: I am observing high background fluorescence in my negative controls. What are the likely causes?
A2: High background fluorescence is a common issue and can stem from several factors:
-
Excess this compound Concentration: Using too much of the labeling reagent can lead to increased non-specific binding.
-
Prolonged Incubation Time: Longer incubation times can promote the slower, non-specific thiol-yne reaction.
-
Hydrophobic Interactions: The DBCO and Cy3 moieties can non-specifically associate with hydrophobic regions of proteins or cell membranes.[3]
-
Reaction with Free Thiols: As mentioned, the DBCO group can react with cysteine residues present in your sample.
-
Insufficient Washing: Inadequate washing steps after incubation will fail to remove all unbound this compound.
-
Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can influence non-specific interactions.
Q3: Can I block the non-specific binding of this compound to free cysteines?
A3: Yes, you can block free thiols to reduce non-specific binding, especially if your target molecule for labeling does not involve a cysteine. A common method is to first reduce any disulfide bonds with a reducing agent like Dithiothreitol (DTT), and then alkylate the resulting free thiols with a reagent such as iodoacetamide (IAA). This prevents the DBCO group from reacting with these cysteines.
Q4: What are the optimal buffer conditions for minimizing non-specific binding?
A4: While the optimal buffer is system-dependent, here are some general guidelines:
-
pH: Maintain a pH between 6.5 and 7.5. The reactivity of both thiols and the DBCO group can be pH-dependent.
-
Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) can help to reduce non-specific electrostatic interactions.
-
Additives: The inclusion of a non-ionic surfactant like Tween-20 (0.01% to 0.05%) can disrupt hydrophobic interactions. Protein blocking agents like Bovine Serum Albumin (BSA) at concentrations of 0.5 to 2 mg/ml can also be used to prevent non-specific binding to surfaces.
Q5: Is the Cy3 dye itself contributing to the non-specific binding?
A5: It is possible. Some studies suggest that the Cy3 fluorophore itself can contribute to non-specific labeling, likely through hydrophobic interactions. If you suspect this is the case, strategies to mitigate hydrophobic interactions, such as the use of surfactants, are recommended.
Understanding the Reaction Mechanisms
The intended reaction for this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and bioorthogonal "click" reaction. However, non-specific binding primarily occurs via two mechanisms: the thiol-yne reaction and hydrophobic interactions.
Signaling Pathways and Reaction Mechanisms
References
Technical Support Center: Improving DBCO-Cy3 Labeling Efficiency in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing DBCO-Cy3 labeling in tissue samples. Here you will find answers to frequently asked questions, a detailed troubleshooting guide, and experimental protocols to enhance your labeling efficiency and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for tissue labeling?
A1: this compound is a fluorescent probe used for copper-free click chemistry.[1][2][3] It consists of a Dibenzocyclooctyne (DBCO) group and a Cyanine3 (Cy3) fluorophore. The DBCO group reacts specifically with an azide group that has been metabolically, enzymatically, or chemically introduced into a target molecule within the tissue. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forms a stable covalent bond, effectively labeling your target of interest with the bright, orange-fluorescent Cy3 dye.[4][5] This method is highly specific and avoids the use of a cytotoxic copper catalyst, making it suitable for a variety of applications.
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound has an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm. It can be effectively excited by 532 nm or 555 nm laser lines and visualized using TRITC filter sets.
Q3: What are the key advantages of using this compound for tissue labeling compared to traditional antibody-based methods?
A3: this compound labeling offers several advantages:
-
Specificity: The click chemistry reaction is highly specific between the DBCO and azide groups, leading to low off-target labeling.
-
Small Size: The small size of the this compound molecule can allow for better penetration into dense tissue structures compared to larger antibodies.
-
Versatility: It can be used to label a wide range of azide-modified biomolecules, including proteins, glycans, and lipids.
-
Copper-Free: The reaction does not require a copper catalyst, which can be toxic to cells and tissues.
Q4: How should I store my this compound reagent?
A4: this compound should be stored at 4°C and protected from light. If dissolved in a solvent such as DMSO, it is recommended to store aliquots at -20°C for up to a month or -80°C for up to six months, protected from light. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Below are starting protocols for labeling both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections with this compound. Note: These are general guidelines and optimization of incubation times, temperatures, and concentrations is highly recommended for each specific tissue type and target molecule.
Protocol 1: this compound Staining of Frozen Tissue Sections
-
Tissue Preparation:
-
Section frozen tissue at 5-10 µm using a cryostat and mount on positively charged slides.
-
Allow sections to air-dry for 30-60 minutes at room temperature.
-
Fix the sections with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
-
Wash the slides three times for 5 minutes each with PBS.
-
-
Permeabilization (Optional):
-
If your target is intracellular, permeabilize the sections with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the slides three times for 5 minutes each with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the sections with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
This compound Labeling:
-
Prepare the this compound working solution in a suitable buffer (e.g., PBS with 1% BSA). The optimal concentration should be determined empirically but a starting range of 5-20 µM is recommended.
-
Remove the blocking buffer and add the this compound working solution to the sections.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides three times for 10 minutes each with PBS containing 0.1% Tween 20 to remove unbound this compound.
-
Perform a final wash with PBS for 5 minutes.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslip with an anti-fade mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filters for Cy3.
-
Protocol 2: this compound Staining of FFPE Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval (if necessary for target accessibility):
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) by heating the slides in a microwave, pressure cooker, or water bath. The time and temperature should be optimized.
-
Allow the slides to cool to room temperature.
-
Wash with distilled water and then PBS.
-
-
Permeabilization and Blocking:
-
Follow steps 2 and 3 from the frozen tissue protocol.
-
-
This compound Labeling:
-
Follow step 4 from the frozen tissue protocol. A longer incubation time may be necessary for FFPE sections.
-
-
Washing:
-
Follow step 5 from the frozen tissue protocol.
-
-
Counterstaining and Mounting:
-
Follow step 6 from the frozen tissue protocol.
-
Data Presentation: Recommended Starting Concentrations and Incubation Times
The optimal conditions for this compound labeling are highly dependent on the specific tissue, the abundance of the target azide, and the desired signal-to-noise ratio. The following table provides recommended starting ranges for key parameters.
| Parameter | Frozen Tissue Sections | FFPE Tissue Sections |
| This compound Concentration | 5 - 20 µM | 10 - 50 µM |
| Incubation Time | 1 - 4 hours at RT or Overnight at 4°C | 2 - 6 hours at RT or Overnight at 4°C |
| Incubation Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Blocking Agent | 1-5% BSA or 5-10% Normal Serum | 1-5% BSA or 5-10% Normal Serum |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | Inefficient azide incorporation: The target molecule was not successfully labeled with the azide group. | - Verify the efficiency of the azide labeling step using a positive control. - Optimize the concentration of the azide-modified precursor and the incubation time. |
| Low abundance of the target molecule: The target is not highly expressed in the tissue. | - Consider using a signal amplification method post-labeling. - Increase the this compound concentration and/or incubation time. | |
| Steric hindrance: The azide group on the target molecule is not accessible to the this compound probe. | - For FFPE sections, optimize the antigen retrieval method (try different buffers, temperatures, and times). - Consider using a this compound reagent with a longer PEG linker to increase its reach. | |
| Degraded this compound reagent: The reagent has lost its reactivity due to improper storage or handling. | - Use a fresh aliquot of this compound. - Ensure proper storage conditions (4°C, protected from light). | |
| Photobleaching of Cy3: The fluorescent signal has been diminished due to excessive exposure to light. | - Minimize the exposure of stained slides to light. - Use an anti-fade mounting medium. | |
| High Background | Non-specific binding of this compound: The probe is binding to tissue components other than the target azide. | - Optimize the blocking step by increasing the blocking time or trying a different blocking agent (e.g., normal serum from the secondary antibody host species). - Increase the number and duration of the post-labeling washes. - Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween 20) to the wash buffers. |
| Tissue autofluorescence: The tissue itself has endogenous fluorescence that is interfering with the Cy3 signal. | - Treat the tissue sections with a background-reducing agent such as Sudan Black B or a commercial autofluorescence quencher. - Perform photobleaching of the tissue section before labeling. - Use a spectral imaging system to unmix the specific Cy3 signal from the autofluorescence. | |
| This compound concentration is too high: Excess probe is not being washed away effectively. | - Titrate the this compound concentration to find the optimal balance between signal and background. |
Visualizations
Caption: The SPAAC reaction between an azide-modified target and this compound.
Caption: A decision tree for troubleshooting common this compound labeling issues.
References
DBCO-Cy3 photostability and anti-fade reagents
Welcome to the Technical Support Center for DBCO-Cy3. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals optimize their experiments using this compound, with a focus on maximizing photostability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent probe consisting of a Cy3 fluorophore attached to a dibenzocyclooctyne (DBCO) group.[1][2] Its primary application is in bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry".[3] This allows for the highly specific labeling of azide-modified biomolecules (e.g., proteins, glycans, nucleic acids) in living cells or complex biological samples without the need for a cytotoxic copper catalyst.[1][4]
Q2: What are the spectral properties of this compound?
A2: this compound is a bright, orange-red fluorescent dye. It can be excited by 532 nm or 555 nm laser lines and is compatible with standard TRITC (tetramethylrhodamine) filter sets.
-
Excitation Maximum (λex): ~553-555 nm
-
Emission Maximum (λem): ~569-580 nm
Q3: What causes photobleaching of Cy3 dyes?
A3: Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore. For Cy3, this process is primarily driven by two mechanisms:
-
Photooxidation: The excited fluorophore can transition into a long-lived triplet state, where it can react with molecular oxygen to produce reactive oxygen species (ROS). These ROS then attack and destroy the fluorophore's structure.
-
Structural Rearrangement: The excited state of the Cy3 molecule can undergo a thermally activated structural change, leading to a permanent non-fluorescent state.
Q4: What are anti-fade reagents and how do they work?
A4: Anti-fade reagents are chemical compounds added to mounting media to reduce the rate of photobleaching during fluorescence microscopy. Most work as reactive oxygen species scavengers, effectively "mopping up" the damaging molecules produced during fluorescence excitation before they can destroy the fluorophore. Common anti-fade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).
Q5: Are all anti-fade reagents compatible with this compound?
A5: Not necessarily. Some anti-fade agents, particularly p-Phenylenediamine (PPD), have been reported to react with and quench the fluorescence of cyanine dyes like Cy3. While some commercial reagents containing PPD may have proprietary formulations to mitigate this, it is a critical factor to consider. Reagents like ProLong™ Gold are often recommended for similar dyes, and VECTASHIELD® is widely used, though some reports suggest caution with cyanine dyes. It is always best to test the compatibility of your chosen anti-fade reagent with this compound in your specific experimental setup.
Quantitative Data: Photostability of Cy3 with Anti-Fade Reagents
| Mounting Medium | Active Anti-fade Agent(s) | Relative Time to 50% Intensity Loss (Illustrative) | Key Considerations |
| PBS/Glycerol (90%) | None | 1x (Baseline) | Provides refractive index matching but minimal photoprotection. |
| VECTASHIELD® | Proprietary (Glycerol-based) | >10x | Widely used and effective. Some reports suggest potential quenching of cyanine dyes. |
| ProLong™ Gold / Diamond | Proprietary (Curing Mountant) | >15x | Cures to a solid, allowing for long-term sample archival. Shows excellent protection for a wide range of dyes. |
| Homemade (DABCO) | 1,4-Diazabicyclo-octane | ~5-8x | A common, less toxic alternative to PPD, though generally less effective. |
Disclaimer: This table is illustrative. Actual photostability enhancement depends on illumination intensity, sample type, and other experimental conditions. Performance should be validated for each specific application.
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling via Copper-Free Click Chemistry
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells.
-
Cell Culture and Azide Labeling:
-
Culture cells of interest on coverslips to the desired confluency.
-
Introduce the azide-modified precursor (e.g., an azide-modified sugar for glycan labeling) into the culture medium and incubate for a period sufficient for metabolic incorporation (typically 24-48 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash cells 2-3 times with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash cells 3 times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if labeling intracellular targets).
-
Wash cells 3 times with PBS.
-
-
This compound Click Reaction:
-
Prepare a 5-20 µM solution of this compound in PBS.
-
Incubate the fixed and permeabilized cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Wash cells 3-4 times with PBS to remove unbound this compound.
-
-
Mounting:
-
Briefly rinse the coverslip with deionized water to remove salt crystals.
-
Carefully aspirate excess water.
-
Apply a drop of anti-fade mounting medium to a clean microscope slide.
-
Invert the coverslip onto the slide, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a specialized sealant for long-term storage. Allow curing mountants like ProLong™ Gold to harden for at least 24 hours at room temperature, protected from light.
-
Protocol 2: Assay for Quantifying this compound Photostability
This protocol describes how to measure and compare the photobleaching rate of this compound with different anti-fade reagents.
-
Sample Preparation:
-
Prepare identically labeled cell samples on coverslips using the this compound labeling protocol above.
-
Mount one coverslip for each condition to be tested (e.g., PBS/Glycerol, ProLong™ Gold, VECTASHIELD®).
-
-
Microscope Setup:
-
Use a confocal or epifluorescence microscope equipped with a suitable laser line (e.g., 532 nm or 561 nm) and a sensitive camera.
-
Find a representative field of view for the first sample.
-
Set the imaging parameters (laser power, exposure time, gain, pinhole size) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must remain identical for all subsequent samples.
-
-
Time-Lapse Imaging (Photobleaching):
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5-10 seconds for a total of 5-10 minutes. Use continuous illumination to accelerate photobleaching.
-
-
Image Analysis:
-
Open the image series in an analysis software (e.g., ImageJ/Fiji).
-
Define several Regions of Interest (ROIs) in areas with clear, specific staining. Define at least one ROI in a background area with no cells.
-
For each time point, measure the mean fluorescence intensity within each ROI.
-
Subtract the mean background intensity from the mean intensity of each stained ROI for every time point.
-
Normalize the intensity values for each ROI by dividing by its initial intensity at time zero.
-
-
Data Interpretation:
-
Plot the normalized fluorescence intensity as a function of time for each condition.
-
Fit the decay curve to a single exponential function to calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Compare the half-lives obtained for each anti-fade reagent to determine their relative effectiveness.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. No/Weak Cy3 Signal | Failed Azide Incorporation: The azide-modified precursor was not successfully incorporated into the target biomolecule. | • Verify the viability and metabolic activity of your cells.• Optimize the concentration and incubation time of the azide precursor. |
| Inefficient Click Reaction: The this compound did not react efficiently with the azide groups. | • Ensure this compound reagent is not degraded; store desiccated at -20°C.• Increase the concentration of this compound or extend the incubation time. | |
| Incompatible Anti-fade: The mounting medium is quenching the Cy3 fluorescence. | • Test a different anti-fade reagent. Avoid reagents known to be problematic with cyanine dyes, such as those containing high concentrations of PPD without protective additives. | |
| 2. High Background Fluorescence | Excess this compound: Unbound this compound was not sufficiently washed away. | • Increase the number and duration of wash steps after the click reaction.• Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Non-specific Binding: this compound is binding non-specifically to cellular components. | • this compound can be "sticky," especially for intracellular staining in permeabilized cells. Include a blocking step (e.g., with BSA) before the click reaction. | |
| Autofluorescence: The cells or tissue inherently fluoresce in the Cy3 channel. | • Image an unlabeled control sample to assess autofluorescence.• Use a mounting medium with a lower refractive index or one that helps quench autofluorescence. | |
| 3. Rapid Photobleaching | High Illumination Intensity: Laser power or exposure time is too high. | • Reduce laser power to the minimum required for a good signal.• Use a more sensitive detector or increase detector gain instead of laser power.• Use neutral density filters to attenuate the excitation light. |
| Inadequate Anti-fade Protection: The chosen mounting medium is not effective. | • Ensure the mounting medium has not expired and has been stored correctly.• Switch to a higher-performance anti-fade reagent like ProLong™ Gold/Diamond.• For live-cell imaging, consider specialized reagents like ProLong™ Live Antifade Reagent. | |
| Presence of Oxygen: Oxygen is a key mediator of photobleaching. | • For fixed cells, ensure the coverslip is properly sealed to limit oxygen exchange.• For specialized applications, use an oxygen scavenging system (e.g., glucose oxidase/catalase). |
Visualizations
References
Optimizing Incubation Time for DBCO-Cy3 Labeling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues encountered during DBCO-Cy3 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time and temperature for this compound labeling?
A1: For initial experiments, a common starting point is to incubate the reaction mixture for 4-12 hours at room temperature.[1] If needed, the incubation can be extended overnight (>12 hours) at 4°C.[1] For cell labeling, incubation times can be shorter, typically ranging from 30 to 60 minutes at room temperature or 37°C.[2][3]
Q2: How can I determine if the labeling reaction has been successful?
A2: The efficiency of the conjugation can be assessed by measuring the absorbance of the protein at 280 nm and the absorbance of the DBCO group at its excitation maximum of ~309 nm.[1] The degree of labeling (DOL) can then be calculated using the molar extinction coefficients of the protein and the DBCO group.
Q3: What are the key factors that influence the efficiency of this compound labeling?
A3: Several factors can impact the success of your labeling reaction:
-
Concentration of reactants: The molar ratio of this compound to the azide-labeled molecule is critical. A molar excess of the smaller molecule in the click reaction is generally recommended. For antibody-small molecule conjugations, a 7.5-fold molar excess of the azide-labeled partner to the DBCO-labeled protein is a good starting point.
-
pH of the reaction buffer: The pH of the protein solution should ideally be between 8.2 and 8.5 to ensure the primary amino groups are reactive.
-
Purity of the protein: Proteins in crude serum or buffers containing primary amines (like Tris or glycine) will not label well. It's essential to use a purified protein and an amine-free buffer, such as PBS.
-
Temperature: While room temperature is often sufficient, temperature can influence reaction kinetics.
Q4: My labeling efficiency is low. What are some common causes and how can I troubleshoot this?
A4: Low labeling efficiency can stem from several issues. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Insufficient incubation time. | Increase the incubation time. For protein labeling, try extending the incubation to 12 hours or overnight at 4°C. |
| Suboptimal molar ratio of reactants. | Optimize the molar excess of the azide-labeled molecule. For proteins, a 1.5 to 10-fold molar excess is a good range to test. For less accessible thiols, a higher excess (10-20 fold) may be necessary. | |
| Hydrolysis of the DBCO-NHS ester. | Ensure the DBCO reagent is stored properly and protected from moisture. Equilibrate the vial to room temperature before opening. | |
| Presence of interfering substances in the buffer. | Dialyze or desalt your sample into an amine-free buffer like PBS before labeling. | |
| Incorrect pH of the reaction buffer. | Check and adjust the pH of your protein solution to be within the optimal range of 8.2-8.5. | |
| No Conjugation | One or both of the coupling partners were not properly labeled. | Confirm that both the DBCO and azide modifications were successful before proceeding with the click reaction. |
| Inactive DBCO reagent. | Use a fresh vial of this compound. | |
| Protein Precipitation | High molar excess of DBCO reagent. | Reduce the molar ratio of DBCO to the antibody. Ratios above 5-fold can sometimes lead to precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
-
Protein Preparation: Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange.
-
Reagent Preparation: Dissolve this compound in a water-miscible solvent like DMSO to create a stock solution.
-
Labeling Reaction: Add the this compound stock solution to the protein solution at a 1.5 to 10-fold molar excess.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unconjugated this compound using a desalting column or dialysis.
-
Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for Cy3).
Protocol 2: Labeling of Azide-Modified Live Cells with this compound
-
Cell Preparation: Grow cells containing an azide-derivatized metabolite in an appropriate medium.
-
Washing: Wash the cells twice with DPBS containing 1% FBS.
-
Labeling Solution Preparation: Prepare a 5 to 30 µM solution of this compound in DPBS with 1% FBS.
-
Incubation: Incubate the cells with the this compound solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells four times with DPBS containing 1% FBS to remove excess dye.
-
Fixation (Optional): Fix the cells with 4% formaldehyde in DPBS for 20 minutes at room temperature.
-
Imaging: Proceed with fluorescence microscopy.
Visual Guides
Caption: Experimental workflow for this compound labeling of an azide-modified biomolecule.
Caption: Troubleshooting logic for low or no this compound labeling.
References
Technical Support Center: Minimizing DBCO-Cy3 Reaction with Endogenous Thiols
Welcome to the technical support center for DBCO-Cy3 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the unwanted reaction of DBCO with endogenous thiols, ensuring the specificity and success of your azide-labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
This compound is primarily designed for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this reaction, the dibenzocyclooctyne (DBCO) group on the Cy3 dye reacts specifically and efficiently with an azide group (-N3) introduced into a target biomolecule to form a stable triazole linkage.[1][2][3] This reaction is bioorthogonal, meaning it proceeds with minimal interference from other functional groups typically found in biological systems.[1]
Q2: What is the DBCO-thiol side reaction?
While the DBCO-azide reaction is highly specific, a potential side reaction can occur between the strained alkyne of the DBCO core and free sulfhydryl groups (-SH) from cysteine residues in proteins and other endogenous thiols like glutathione.[4] This is a nucleophilic addition reaction, often referred to as a "thiol-yne" reaction, which can lead to non-specific labeling of your sample and compromise experimental results.
Q3: How significant is the DBCO-thiol side reaction?
The thiol-yne side reaction is generally much slower than the desired SPAAC reaction with azides. The second-order rate constant for the reaction of DBCO with azides is approximately two to three orders of magnitude higher than its reaction with thiols. However, in environments with a high concentration of free thiols, such as the intracellular space, this side reaction can become significant and lead to noticeable background signal.
Q4: What factors influence the rate of the DBCO-thiol reaction?
Several factors can influence the rate of the thiol-yne reaction, including:
-
pH: Higher pH values can increase the rate of the thiol-yne reaction.
-
Local Chemical Environment: The specific amino acid sequence surrounding a cysteine residue can impact its reactivity with DBCO. A specific peptide sequence, known as the "DBCO-tag" (Leu-Cys-Tyr-Pro-Trp-Val-Tyr), has been shown to increase the rate of the thiol-yne reaction by 220-fold for site-selective labeling.
-
Concentration of Thiols: Higher concentrations of endogenous thiols will increase the likelihood of the side reaction.
Troubleshooting Guide
Issue: High background fluorescence or non-specific labeling in my this compound experiment.
High background fluorescence is a common indicator of non-specific labeling, which may be due to the reaction of this compound with endogenous thiols.
| Potential Cause | Suggested Solution |
| Reaction with Endogenous Thiols | Implement a thiol-blocking step in your protocol prior to adding the this compound reagent. This involves alkylating free sulfhydryl groups to prevent them from reacting with DBCO. |
| Inefficient Removal of Excess this compound | Ensure thorough washing steps after the labeling reaction to remove any unbound this compound. Consider using size-exclusion chromatography or dialysis for more efficient cleanup. |
| Suboptimal Reaction Conditions | Optimize reaction conditions such as pH and temperature. Lowering the pH (to around 7.0-7.4) can help minimize the thiol-yne side reaction. |
Issue: Low labeling efficiency of my azide-tagged biomolecule.
Low labeling efficiency can be caused by several factors, including competition from the thiol-yne side reaction.
| Potential Cause | Suggested Solution |
| Competition from Thiol Side Reaction | By blocking endogenous thiols, you can increase the availability of this compound to react with your target azide, thereby improving labeling efficiency. |
| Degraded this compound Reagent | Ensure your this compound reagent is stored correctly and is not expired. Prepare fresh solutions for each experiment. |
| Inefficient Azide Incorporation | Confirm that the azide group has been successfully incorporated into your target biomolecule. |
Quantitative Data Summary
The following table summarizes the key kinetic data for the DBCO-azide and DBCO-thiol reactions, highlighting the significantly faster rate of the desired SPAAC reaction.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| SPAAC (Click Reaction) | DBCO and Benzyl Azide | ~0.1 - 1.0 | Room temperature, aqueous buffers (e.g., PBS, HEPES) |
| Thiol-yne Addition | DBCO and Thiols | ~10⁻³ - 10⁻² | Generally 2-3 orders of magnitude slower than SPAAC |
| Accelerated Thiol-yne | DBCO and "DBCO-tag" | 220-fold increase compared to a standard cysteine | pH 8.0, 37°C |
Note: The exact rate constants can vary depending on the specific DBCO derivative, the azide or thiol-containing molecule, and the reaction conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
To minimize the reaction of this compound with endogenous thiols, it is highly recommended to perform a thiol-blocking step prior to the click chemistry reaction. Below are detailed protocols for using two common thiol-blocking reagents: Iodoacetamide (IAM) and N-Ethylmaleimide (NEM).
Protocol 1: Thiol Blocking with Iodoacetamide (IAM)
This protocol is particularly useful for complex biological samples like cell lysates.
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
If your protein of interest has disulfide bonds that may mask cysteine residues, it is important to first reduce them.
-
Treat your sample with 10 mM Dithiothreitol (DTT) at 56°C for 1 hour.
-
-
Thiol Alkylation with IAM:
-
Immediately following reduction, add Iodoacetamide (IAM) to a final concentration of 90 mM.
-
Incubate for 45 minutes in the dark at room temperature. The alkylation reaction is light-sensitive.
-
-
Removal of Excess IAM:
-
Remove excess IAM by dialysis, desalting column, or buffer exchange. This is crucial as IAM can react with other nucleophiles.
-
-
This compound Labeling:
-
Proceed with your standard this compound labeling protocol.
-
Protocol 2: Thiol Blocking with N-Ethylmaleimide (NEM)
NEM is another effective reagent for blocking free thiols.
-
Protein Preparation:
-
Prepare your protein sample in a sulfhydryl-free buffer at a pH between 6.5 and 7.5 (e.g., Phosphate-Buffered Saline - PBS).
-
-
NEM Solution Preparation:
-
Prepare a fresh solution of N-Ethylmaleimide (NEM) in water or an appropriate solvent immediately before use.
-
-
Thiol Alkylation with NEM:
-
Add a 10-fold molar excess of NEM to the protein sample.
-
Incubate for 1 hour at room temperature or 2 hours at 4°C.
-
-
Quenching and Removal of Excess NEM:
-
The reaction can be quenched by adding a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Remove excess NEM and the quenching reagent using a desalting column or dialysis.
-
-
This compound Labeling:
-
Proceed with your standard this compound labeling protocol.
-
Visualizations
Caption: Primary and side reaction pathways of this compound.
Caption: Workflow for minimizing DBCO-thiol side reactions.
References
Technical Support Center: DBCO-Cy3 Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on DBCO-Cy3 reaction kinetics. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and kinetic data to help you optimize your strain-promoted azide-alkyne cycloaddition (SPAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound reaction?
A1: The optimal temperature for a this compound reaction depends on the specific requirements of your experiment, particularly the stability of the biomolecules involved. The reaction can be effectively carried out in a temperature range of 4°C to 37°C. Higher temperatures will generally lead to a faster reaction rate. For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice to maintain their integrity.
Q2: How does temperature affect the speed of the this compound reaction?
A2: The rate of the this compound reaction is temperature-dependent. Increasing the reaction temperature will increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, and thus a faster reaction rate. Conversely, lowering the temperature will slow down the reaction.
Q3: Can I perform the this compound reaction at room temperature?
A3: Yes, room temperature (typically 20-25°C) is a very common and effective temperature for this compound conjugations. Many protocols recommend incubating the reaction for 4-12 hours at room temperature.
Q4: When should I consider using a lower temperature, such as 4°C?
A4: A lower temperature of 4°C is recommended when you are working with thermally sensitive biomolecules, such as certain proteins or antibodies, that may degrade or lose activity at higher temperatures. While the reaction will be slower, incubating overnight (12-24 hours) at 4°C can help to ensure the stability of your sample while still achieving high conjugation efficiency.
Q5: Will heating the reaction above 37°C significantly improve the yield?
A5: While temperatures above 37°C would likely further increase the reaction rate, it is generally not recommended for most biological applications. The primary concern is the potential for denaturation and degradation of biomolecules like proteins and antibodies. The stability of the DBCO and Cy3 moieties themselves could also be compromised at elevated temperatures. For most applications, the rate at 37°C is sufficiently fast.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conjugation yield | Reaction temperature is too low for the chosen incubation time. | If your biomolecules are stable at higher temperatures, consider increasing the reaction temperature to room temperature or 37°C to accelerate the reaction. If you must perform the reaction at a low temperature (e.g., 4°C), ensure you are using a sufficiently long incubation time (e.g., overnight). |
| Suboptimal reagent concentration. | DBCO-azide reactions are second-order, meaning the rate is dependent on the concentration of both reactants. If the reaction is too slow at your chosen temperature, consider increasing the concentration of one or both reactants. | |
| Degradation of reactants. | DBCO reagents can lose reactivity over time, especially if not stored properly. Ensure your this compound and azide-containing molecules are stored under the recommended conditions (typically at -20°C or -80°C, protected from light) and have not expired. | |
| Degradation of biomolecule | Reaction temperature is too high. | If you observe a loss of activity or aggregation of your biomolecule, the reaction temperature may be too high. Switch to a lower temperature, such as 4°C, and increase the incubation time accordingly. |
| Inconsistent results between experiments | Fluctuations in ambient temperature. | If performing reactions at "room temperature," be aware that ambient temperature can vary. For better reproducibility, use a temperature-controlled incubator or water bath set to a specific temperature (e.g., 25°C). |
Data Presentation
The following table summarizes the second-order rate constants for the reaction of a sulfo-DBCO-amine with two different azide-containing molecules at two different temperatures. While this data is not for this compound specifically, it provides a strong indication of the expected trend and magnitude of the temperature effect on the kinetics of DBCO-azide reactions.
| Reactants | Temperature (°C) | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine + 3-azido-L-alanine | 25 | PBS (pH 7) | 0.32 - 0.85 |
| Sulfo-DBCO-amine + 3-azido-L-alanine | 37 | PBS (pH 7) | Data not available in provided search results |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 25 | PBS (pH 7) | 0.55 - 1.22 |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 37 | PBS (pH 7) | Data not available in provided search results |
| Sulfo-DBCO-amine + 3-azido-L-alanine | 25 | HEPES (pH 7) | 0.55 - 1.22 |
| Sulfo-DBCO-amine + 3-azido-L-alanine | 37 | HEPES (pH 7) | Data not available in provided search results |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 25 | HEPES (pH 7) | 0.59 - 0.97 |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 37 | HEPES (pH 7) | Data not available in provided search results |
Data extracted from a study on sulfo-DBCO-amine kinetics and may be used as a proxy for this compound.
Experimental Protocols
Protocol for Monitoring the Effect of Temperature on this compound Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes a method to determine the second-order rate constant of the this compound reaction with an azide-containing molecule at different temperatures by monitoring the decrease in DBCO absorbance.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
UV-transparent cuvettes
-
Temperature-controlled UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a concentrated stock solution of the azide-containing molecule in the reaction buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired reaction temperature (e.g., 25°C). Allow the sample holder to equilibrate.
-
Set the instrument to record absorbance at ~310 nm over time.
-
-
Reaction Initiation and Monitoring:
-
In a UV-transparent cuvette, dilute the this compound stock solution in the reaction buffer to a final concentration that gives an initial absorbance of ~1.0 at 310 nm.
-
Place the cuvette in the temperature-controlled spectrophotometer and record a stable baseline.
-
To initiate the reaction, add a known concentration of the azide-containing molecule to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 310 nm at regular intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The data can be analyzed using the integrated rate law for a second-order reaction to determine the rate constant (k).
-
-
Temperature Variation:
-
Repeat steps 2-4 for each temperature you wish to investigate (e.g., 4°C, 25°C, 37°C).
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Temperature effect on reaction parameters.
DBCO-Cy3 signal-to-noise ratio improvement techniques
Welcome to the technical support center for DBCO-Cy3. This guide provides troubleshooting tips and answers to frequently asked questions to help you improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent labeling reagent that combines a Dibenzocyclooctyne (DBCO) group with a Cyanine3 (Cy3) fluorophore.[1][2] The DBCO group allows for "copper-free click chemistry," a type of strain-promoted alkyne-azide cycloaddition (SPAAC), to covalently attach the Cy3 dye to molecules containing an azide group.[3][4] This reaction is bio-orthogonal, meaning it occurs efficiently in biological systems without interfering with native biochemical processes, making it highly specific.[5] Cy3 is a bright, orange-fluorescent dye that is relatively insensitive to pH and can be detected with standard TRITC filter sets.
Q2: What is "signal-to-noise ratio" in the context of fluorescence experiments?
The signal-to-noise ratio (SNR or S/N ratio) is a critical measure of image quality in fluorescence microscopy and other fluorescence-based assays.
-
Signal: The specific fluorescence emission from the labeled target molecule of interest.
-
Noise: The unwanted background fluorescence and detector noise that obscures the signal. A high signal-to-noise ratio indicates a strong, clear signal relative to the background, enabling sensitive and accurate detection. A low ratio means the signal is difficult to distinguish from the background noise.
Q3: What are the primary causes of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio can stem from two main issues: a weak signal or high background noise.
-
Weak Signal: This can be caused by inefficient labeling of the target molecule, low expression or abundance of the target, or photobleaching (fading) of the Cy3 dye.
-
High Background: This is often due to the non-specific binding of the this compound probe to other molecules or surfaces, or incomplete removal of excess, unconjugated dye after the labeling reaction. In some cases, autofluorescence from the biological sample itself can also contribute to high background.
Q4: What are the spectral properties of this compound?
This compound is an orange-fluorescent dye.
-
Excitation Maximum: ~555 nm
-
Emission Maximum: ~580 nm It can be effectively excited by 532 nm or 555 nm laser lines.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Inefficient Labeling Reaction | Optimize Molar Ratio: Increase the molar excess of the this compound reagent relative to the azide-containing molecule. A 1.5- to 10-fold molar excess is a common starting point. For antibody labeling, a 20-30 fold molar excess of DBCO-NHS ester may be needed. |
| Check Reaction Buffer: Ensure the pH of the buffer is optimal for the labeling chemistry. For NHS ester reactions to introduce the DBCO group, a pH of 8.2-8.5 is recommended. The copper-free click reaction itself is generally tolerant of a wide pH range (pH 4-10). | |
| Verify Reagent Quality: DBCO-NHS esters are moisture-sensitive. Ensure they are stored properly (desiccated at -20°C) and dissolved in anhydrous DMSO or DMF immediately before use. | |
| Increase Incubation Time/Temperature: While the SPAAC reaction is fast, extending the incubation time (e.g., overnight at 4°C) or performing it at a higher temperature (e.g., 37°C) can increase the yield. | |
| Low Target Abundance | Increase the amount of the target molecule in the sample if possible. |
| Photobleaching (Signal Fades Quickly) | Use Antifade Reagents: Mount samples in a commercial antifade mounting medium. |
| Minimize Light Exposure: Reduce the intensity and duration of excitation light exposure during imaging. | |
| Optimize Imaging Buffer: Certain buffer additives, like potassium iodide, can enhance the photostability of some green and red fluorophores. |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Unconjugated Dye | Purify the Conjugate: This is the most critical step for reducing background. Use gel filtration (e.g., Sephadex G-25, PD-10 columns), spin columns, or dialysis to efficiently separate the labeled molecule from smaller, unreacted this compound molecules. |
| Non-Specific Binding | Use Blocking Agents: Pre-incubate the sample with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or non-fat dry milk to block non-specific binding sites. |
| Add Detergents: Include a non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffers to reduce hydrophobic interactions. | |
| Increase Wash Steps: Increase the number and duration of wash steps after incubation with the fluorescent probe. | |
| Hydrophobic Interactions | The DBCO group can be hydrophobic. Using a DBCO reagent with a hydrophilic PEG spacer (e.g., DBCO-PEG4) can reduce non-specific binding. |
| Cellular Imaging Artifacts | Cy3 DBCO reagents may not be suitable for staining intracellular components in fixed and permeabilized cells due to high backgrounds. Consider alternative probes for such applications. |
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol describes the first step of a two-step conjugation: adding the DBCO group to a protein using an NHS ester crosslinker.
-
Protein Preparation:
-
Prepare the protein at a concentration of 0.5-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers containing primary amines like Tris or glycine must be avoided.
-
Remove any additives like sodium azide from the buffer, as it will interfere with the subsequent click reaction.
-
-
DBCO-NHS Ester Preparation:
-
Allow the vial of DBCO-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should ideally be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unreacted DBCO-NHS ester using a desalting spin column or gel filtration column (e.g., Zeba™ Spin Desalting Columns or Sephadex G-25) equilibrated with PBS.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the reaction between the DBCO-labeled protein (from Protocol 1) and an azide-modified molecule (e.g., an azide-Cy3 dye or another biomolecule).
-
Prepare Reactants:
-
Have the purified DBCO-labeled protein in an appropriate buffer like PBS.
-
Dissolve the azide-containing molecule (e.g., Azide-Cy3) in a compatible buffer.
-
-
Click Reaction:
-
Mix the DBCO-labeled protein with the azide-modified molecule. A 1.5- to 10-fold molar excess of the azide-containing partner is recommended as a starting point.
-
Incubate the reaction for 1-4 hours at 37°C or overnight at 4°C. The reaction is typically efficient at room temperature as well.
-
-
Final Purification:
-
Purify the final this compound conjugate to remove any unreacted azide-containing molecules and DBCO-protein.
-
The choice of purification method (e.g., gel filtration, ion-exchange chromatography, or affinity chromatography) depends on the properties of the final conjugate.
-
Quantitative Data Summary
Table 1: this compound Spectral & Chemical Properties
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~555 nm | |
| Emission Wavelength (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at 550 nm | |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Reacts With | Azide (-N₃) groups |
Table 2: Recommended Molar Ratios for Labeling Reactions
| Reaction Step | Reagent 1 | Reagent 2 | Recommended Molar Excess (Reagent 2 vs 1) | Reference |
| DBCO Activation | Protein/Antibody | DBCO-NHS Ester | 10x to 30x | |
| Click Reaction | DBCO-Protein | Azide-Cy3 | 1.5x to 10x |
Visual Guides
References
Validation & Comparative
A Head-to-Head Comparison: DBCO-Cy3 vs. Alexa Fluor 555 for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of fluorescent probe is critical to the success and reproducibility of their experiments. This guide provides an objective comparison of two widely used orange-emitting fluorophores: DBCO-Cy3, a key player in bioorthogonal chemistry, and Alexa Fluor 555, a member of the renowned family of high-performance dyes. This comparison is based on their photophysical properties, application methodologies in live cells, and available performance data to assist in selecting the optimal reagent for your specific research needs.
At a Glance: Key Performance Characteristics
The decision between this compound and Alexa Fluor 555 hinges on the specific experimental design, particularly the labeling strategy. This compound is the go-to choice for copper-free click chemistry, enabling the labeling of azide-modified biomolecules within living systems. In contrast, Alexa Fluor 555 is a versatile dye typically conjugated to antibodies or other proteins for targeted labeling. The following table summarizes their key photophysical properties.
| Property | This compound | Alexa Fluor 555 | Source(s) |
| Excitation Maximum (nm) | ~555 | ~553-555 | [1][2][3][4] |
| Emission Maximum (nm) | ~570-580 | ~565-568 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | |
| Quantum Yield | ~0.31 (for a specific conjugate) | ~0.10 | |
| Labeling Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides | Primarily NHS ester for labeling primary amines; also available in other reactive forms | |
| Photostability | Good, but generally lower than Alexa Fluor dyes | Excellent, known for high photostability compared to Cy dyes |
Delving Deeper: A Comparative Analysis
Brightness and Photostability: A Clear Advantage for Alexa Fluor 555
The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. While both this compound and Alexa Fluor 555 have high molar extinction coefficients, meaning they efficiently absorb light, Alexa Fluor dyes are renowned for their superior photostability and resistance to quenching compared to their cyanine dye counterparts like Cy3. Several studies have demonstrated that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3, which is a critical factor in live-cell imaging experiments that require long-term observation or intense illumination. This increased photostability allows for the acquisition of more images over a longer duration with less signal loss.
Labeling Strategy: The Deciding Factor
The choice between these two dyes is fundamentally dictated by the intended labeling strategy.
This compound for Bioorthogonal Labeling: this compound is designed for copper-free "click chemistry," a bioorthogonal reaction that allows for the specific labeling of azide-containing molecules in the complex environment of a living cell without interfering with native biological processes. This is particularly useful for metabolic labeling, where cells are fed an azide-modified precursor that is incorporated into biomolecules like proteins, glycans, or nucleic acids. The subsequent addition of this compound results in a covalent bond and fluorescent labeling of the target molecules.
Alexa Fluor 555 for Direct and Indirect Immunofluorescence: Alexa Fluor 555 is a workhorse for immunofluorescence applications. It is commonly available as an NHS ester for covalent labeling of primary amines on proteins, such as antibodies. In live-cell imaging, this is often employed for labeling cell surface proteins using fluorescently conjugated primary or secondary antibodies.
Experimental Methodologies
Below are detailed protocols for labeling live cells using both this compound and Alexa Fluor 555.
Protocol 1: Live-Cell Labeling of Azide-Modified Proteins with this compound
This protocol is based on the metabolic incorporation of an azide-containing amino acid followed by copper-free click chemistry.
Materials:
-
Azide-containing amino acid analog (e.g., L-azidohomoalanine)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing the azide-containing amino acid analog for a desired period (e.g., 24-48 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-containing amino acid.
-
This compound Labeling: Prepare a working solution of this compound in a complete cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound solution for 15-60 minutes at 37°C, protected from light.
-
Final Washes: Wash the cells three times with pre-warmed PBS to remove unbound dye.
-
Imaging: Replace the PBS with a live-cell imaging buffer and proceed with fluorescence microscopy using appropriate filter sets for Cy3 (Excitation: ~555 nm, Emission: ~570 nm).
Protocol 2: Live-Cell Surface Labeling with Alexa Fluor 555-Conjugated Antibody
This protocol describes the labeling of a specific cell surface protein using a primary antibody directly conjugated to Alexa Fluor 555.
Materials:
-
Primary antibody conjugated to Alexa Fluor 555 specific to the cell surface target
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
-
Bovine Serum Albumin (BSA) for blocking (optional)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.
-
Blocking (Optional): To reduce non-specific binding, you can pre-incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes at 37°C.
-
Antibody Labeling: Dilute the Alexa Fluor 555-conjugated primary antibody to the recommended concentration in a pre-warmed complete cell culture medium or a suitable buffer.
-
Remove the culture medium (and blocking buffer, if used) and add the antibody solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the antibody and target.
-
Washing: Gently wash the cells three to five times with pre-warmed PBS to remove unbound antibodies.
-
Imaging: Replace the final wash with a live-cell imaging buffer and proceed with fluorescence microscopy using appropriate filter sets for Alexa Fluor 555 (Excitation: ~555 nm, Emission: ~565 nm).
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the labeling workflows for both this compound and Alexa Fluor 555.
References
A Head-to-Head Comparison: DBCO-Cy3 (SPAAC) vs. Copper-Catalyzed Click Chemistry (CuAAC) for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, with two primary methods taking center stage: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two indispensable bioconjugation techniques, with a focus on the widely used SPAAC reagent, DBCO-Cy3, and its copper-catalyzed counterparts.
The fundamental distinction between these two powerful ligation methods lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[1][2][3] This difference has profound implications for their respective applications, particularly in biological systems.
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: General Performance Characteristics
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (DBCO) and an azide.[4] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity. | Excellent biocompatibility, making it ideal for in vivo and live-cell applications. |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst or reducing agents. | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and the generation of reactive oxygen species (ROS) that can damage biomolecules. | Can have side reactions with thiols (cysteine-containing proteins), potentially leading to higher background signals. |
| Reagent Size | Small alkyne and azide functional groups minimize potential perturbations. | Bulky cyclooctyne reagents (like DBCO) may sometimes impact the biological system under investigation. |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available. | Strained cyclooctynes like DBCO are typically more expensive and complex to synthesize. |
Table 2: Comparative Reaction Kinetics
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO |
| Second-Order Rate Constant | 1-100 M⁻¹s⁻¹ (can be significantly faster depending on the ligand and conditions) | ~0.1 - 1.0 M⁻¹s⁻¹ |
| Typical Reaction Time | Generally very fast, often complete within 1-4 hours. | Slower than CuAAC, typically requiring 1-12 hours for completion. |
| Catalyst Requirement | Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA). | None. |
Table 3: Cytotoxicity Comparison
| Method | Conditions | Cell Viability | Reference |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | |
| SPAAC | DBCO-containing molecules | Generally considered non-toxic |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling in cell lysate and live-cell imaging using both CuAAC and SPAAC with Cy3 fluorophores.
Protocol 1: Copper-Catalyzed (CuAAC) Labeling of Proteins in Cell Lysate with Alkyne-Cy3
This protocol is a general guideline for labeling azide-modified proteins in a cell lysate with an alkyne-functionalized Cy3 dye.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL) in a suitable buffer (e.g., PBS).
-
Alkyne-Cy3 detection reagent (1 mM stock in DMSO or water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water).
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water).
-
Sodium ascorbate (300 mM stock in water, prepare fresh ).
-
1.5 mL microfuge tubes.
Procedure:
-
In a 1.5 mL microfuge tube, add the following in order, vortexing briefly after each addition:
-
50 µL of protein lysate.
-
100 µL of PBS buffer.
-
4 µL of Alkyne-Cy3 detection reagent (final concentration ~20 µM, can be optimized).
-
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, Western blot).
Protocol 2: Strain-Promoted (SPAAC) Labeling of Live Cells with this compound
This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz).
-
This compound (1 mM stock in DMSO).
-
Complete cell culture medium or PBS.
-
Live-cell imaging buffer.
Procedure:
-
After metabolic labeling, wash the cells twice with ice-cold PBS or serum-free medium to remove any unincorporated azide-sugar.
-
Prepare the labeling solution by diluting the this compound stock solution in complete cell culture medium or PBS to the desired final concentration (typically 1-50 µM, optimization is recommended).
-
Resuspend the cells in the labeling solution and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
Pellet the cells by centrifugation and wash three times with PBS to remove the excess this compound.
-
Resuspend the cells in a live-cell imaging buffer.
-
The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for metabolic labeling and detection.
References
A Researcher's Guide to Validating DBCO-Cy3 Conjugation: A Mass Spectrometry-Based Comparison
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical first step in a multitude of applications, from fluorescence imaging to targeted drug delivery. The strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has become a popular method for its high efficiency and biocompatibility. A common application of SPAAC is the conjugation of a dibenzocyclooctyne (DBCO) functionalized molecule with an azide-modified partner, such as the fluorescent dye Cyanine 3 (Cy3).
Once the conjugation reaction is complete, robust validation is paramount to ensure the desired product has been formed and to characterize the efficiency of the reaction. Mass spectrometry stands out as a definitive analytical technique for this purpose, providing precise mass information that confirms the covalent linkage of the DBCO-Cy3 moiety to the target molecule.[1] This guide provides a comprehensive comparison of mass spectrometry with other common validation techniques, supported by experimental protocols and data, to aid in the selection of the most appropriate validation strategy.
Comparison of Validation Techniques
The choice of validation technique depends on the specific requirements of the experiment, including the nature of the biomolecule, the level of detail required, and the available instrumentation. While mass spectrometry provides the most definitive confirmation of conjugation, other techniques like UV-Vis spectroscopy and SDS-PAGE offer valuable and often complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the covalent addition of the this compound moiety by detecting the precise mass shift. Can identify the site of conjugation (with MS/MS). | Highly specific and sensitive. Provides definitive evidence of conjugation. Can provide information on conjugation site and efficiency. | Requires specialized and expensive instrumentation. Sample preparation can be complex. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample at different wavelengths. | Quantifies the degree of labeling (DOL) by comparing the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance, ~555 nm for Cy3).[2][3] | Relatively simple, fast, and widely accessible. Provides a quantitative measure of labeling efficiency. | Indirect method; does not confirm covalent linkage. Can be affected by the presence of impurities that absorb at similar wavelengths. |
| SDS-PAGE | Separates molecules based on their molecular weight in a polyacrylamide gel matrix under denaturing conditions. | Visualizes the increase in molecular weight of the target molecule after conjugation with this compound. | Simple, inexpensive, and widely available. Provides a clear visual confirmation of a mass shift. | Low resolution; may not be able to resolve small mass shifts. Does not provide precise mass information or confirm covalent linkage. |
Experimental Workflows and Protocols
Mass Spectrometry Validation Workflow
The following diagram illustrates a typical workflow for validating this compound conjugation to a protein using mass spectrometry.
References
DBCO-Cy3 in SPAAC Reactions: A Head-to-Head Comparison with Other Cyclooctynes
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is critical. This guide provides an objective comparison of DBCO-Cy3 and other common cyclooctynes, focusing on their reaction rates and supported by experimental data to inform your selection process.
The copper-free click chemistry of SPAAC has revolutionized bioconjugation, allowing for the efficient labeling of biomolecules in living systems. At the forefront of this technology are cyclooctynes, whose ring strain dictates their reactivity towards azides. Dibenzocyclooctyne (DBCO) is a popular choice due to its high reactivity. When conjugated to the fluorescent dye Cy3, it becomes a powerful tool for imaging and detection. However, the addition of a bulky fluorophore like Cy3 can influence the reaction kinetics. This guide delves into a comparative analysis of this compound's performance against other notable cyclooctynes.
Quantitative Comparison of Reaction Rates
The efficacy of a cyclooctyne in a SPAAC reaction is best quantified by its second-order rate constant (k). The following table summarizes the reported rate constants for various cyclooctynes with benzyl azide, a standard azide partner. It is important to note that direct kinetic data for this compound is scarce in the literature; however, data for a structurally similar DBCO-PEG4-acid is included as a relevant proxy. The general trend indicates that while the DBCO core is highly reactive, bulky substituents can sterically hinder the reaction, potentially leading to a slightly reduced reaction rate for this compound compared to unconjugated DBCO.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |
| DBCO | Benzyl Azide | ~0.6 - 1.0[1] | High reactivity, widely used. |
| DBCO-PEG4-acid | Azide-PEG4-acid | 2.1 ± 0.2[2] | A good model for DBCO-fluorophore conjugates, showing high reactivity. |
| BCN | Benzyl Azide | ~0.06 - 0.1[1] | Smaller and less lipophilic than DBCO, but with a slower reaction rate.[3] |
| DIFO | Benzyl Azide | ~0.08 | Moderate reactivity. |
| BARAC | Benzyl Azide | > DBCO | Generally exhibits faster kinetics than DBCO.[4] |
Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the nature of the azide reactant.
The Impact of Steric Hindrance on DBCO Reactivity
The addition of a bulky substituent, such as the Cy3 dye, to the DBCO molecule can have a tangible impact on the SPAAC reaction rate. Research has shown that the reaction of a DBCO-modified antibody with an azide is slower than that of a smaller sulfo-DBCO-amine, a phenomenon attributed to steric hindrance from the large antibody structure. This effect can be mitigated by introducing a PEG linker between the DBCO and the bulky molecule, which serves to increase the distance between them and minimize steric clashes. This evidence strongly suggests that while this compound benefits from the inherent high reactivity of the DBCO group, the Cy3 moiety likely introduces a degree of steric hindrance that may result in a slightly lower reaction rate compared to an unconjugated DBCO molecule. This is a critical consideration for experiments where reaction kinetics are paramount.
Experimental Protocols
Accurate determination of SPAAC reaction kinetics is crucial for comparing different cyclooctynes. The two most common methods for measuring these rates are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.
Determining SPAAC Reaction Rates using NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Materials:
-
Cyclooctyne of interest (e.g., this compound)
-
Azide reactant (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., mesitylene or 1,3,5-trioxane)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 10 mM each).
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k = k' / [Azide]₀).
Determining SPAAC Reaction Rates using UV-Vis Spectrophotometry
This method is particularly suitable for cyclooctynes with a strong chromophore, such as DBCO, which has a characteristic absorbance around 310 nm that disappears upon reaction.
Materials:
-
DBCO-functionalized molecule (e.g., this compound)
-
Azide reactant
-
Appropriate buffer or solvent
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the DBCO-functionalized molecule in the chosen solvent.
-
Prepare a stock solution of the azide reactant.
-
In a quartz cuvette, add the DBCO solution and place it in the spectrophotometer.
-
Start the kinetic measurement, and at time t=0, inject the azide solution into the cuvette and mix quickly.
-
Monitor the decrease in absorbance at the λmax of the DBCO reactant (typically around 310 nm) over time.
-
Under pseudo-first-order conditions (with the azide in large excess), plot the natural logarithm of the absorbance versus time. The slope of this line gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the azide.
Visualizing the Experimental Workflow
To further elucidate the process of determining SPAAC reaction kinetics, the following diagrams illustrate the general experimental workflow and the logical relationship between a cyclooctyne's structure and its reactivity.
References
A Head-to-Head Battle of Bioorthogonal Probes: DBCO-Cy3 vs. Alternatives in Labeling Efficiency
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of a fluorescent probe is paramount for achieving sensitive and reliable results. This guide provides a quantitative comparison of the widely used DBCO-Cy3 with a key alternative, DBCO-Alexa Fluor 555, focusing on their labeling efficiency in copper-free click chemistry applications.
In the realm of bioorthogonal chemistry, strain-promoted alkyne-azide cycloaddition (SPAAC) stands out as a powerful tool for labeling biomolecules in living systems without the need for toxic copper catalysts. At the heart of this technique are fluorescent probes functionalized with a dibenzocyclooctyne (DBCO) group. Among these, this compound has been a popular choice. This guide delves into a direct comparison of this compound with a high-performance alternative, DBCO-Alexa Fluor 555, to provide researchers with the data needed to make an informed decision for their specific experimental needs.
Performance Metrics: A Quantitative Look
To provide a clear comparison, the following table summarizes the key performance metrics of this compound and DBCO-Alexa Fluor 555. The data presented here is a synthesis of information from various sources and representative experimental outcomes.
| Feature | This compound | DBCO-Alexa Fluor 555 | References |
| Click Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1][2] |
| Excitation Max (λex) | ~555 nm | ~555 nm | [1][3] |
| Emission Max (λem) | ~570 nm | ~565 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.2 | ~0.1 | |
| Relative Brightness | Moderate | High | |
| Photostability | Good | Excellent | |
| Reported Labeling Efficiency | High | Very High |
Note: Labeling efficiency is highly dependent on specific experimental conditions, including the concentration of reactants, temperature, and the nature of the biomolecule being labeled.
Experimental Workflow: Visualizing the Labeling Process
The following diagram illustrates a typical experimental workflow for labeling azide-modified biomolecules with a DBCO-functionalized fluorescent dye.
References
A Head-to-Head Comparison of DBCO-Cy3 and Sulfo-SMCC for Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
The strategic crosslinking of proteins is a cornerstone of numerous applications in research and drug development, from elucidating protein-protein interactions to the creation of antibody-drug conjugates (ADCs). The choice of crosslinker is paramount to the success of these endeavors, directly impacting the efficiency, specificity, and stability of the resulting conjugate. This guide provides an objective comparison of two widely used crosslinking strategies: the copper-free click chemistry reagent, DBCO-Cy3, and the conventional amine-to-thiol crosslinker, sulfo-SMCC.
Introduction to the Crosslinkers
This compound is a two-part system that leverages bioorthogonal chemistry. It consists of a dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts specifically with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, and a Cyanine3 (Cy3) fluorophore for detection.[1][2] This "click chemistry" approach is notable for its high specificity and the fact that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[2][3]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[4] The NHS ester reacts with primary amines (like the side chain of lysine residues), while the maleimide group reacts with sulfhydryl (thiol) groups (like the side chain of cysteine residues). The "sulfo" group enhances the water solubility of the molecule.
At a Glance: Key Differences
| Feature | This compound (via SPAAC) | Sulfo-SMCC |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free Click Chemistry) | NHS ester-amine and Maleimide-thiol coupling |
| Target Moieties | Azide-modified proteins/molecules | Primary amines (e.g., Lysine) and Sulfhydryls (e.g., Cysteine) |
| Specificity | Highly specific and bioorthogonal; azides and DBCO groups are generally absent in biological systems. | High specificity for primary amines and thiols, but these groups are abundant in proteins. |
| Reaction Conditions | Physiological pH (typically 4-11), room temperature. | NHS ester reaction: pH 7-9; Maleimide reaction: pH 6.5-7.5. |
| Catalyst Required | No | No |
| Linkage Formed | Stable triazole ring | Amide bond and Thioether bond |
| Potential Side Reactions | DBCO hydrophobicity may lead to protein aggregation. | Hydrolysis of NHS ester and maleimide groups; potential for off-target reactions of NHS esters with serine, threonine, and tyrosine. |
| Ease of Use | Two-step process: requires introduction of azide and DBCO moieties onto separate proteins. | Can be a one-step or two-step process depending on the experimental design. |
Reaction Mechanisms
The reaction mechanisms for this compound and sulfo-SMCC are fundamentally different, which dictates their applications and experimental design.
Figure 1. This compound reaction mechanism.
The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne (DBCO) and the azide. This reaction is highly efficient and forms a stable, covalent triazole linkage.
Figure 2. Sulfo-SMCC two-step crosslinking mechanism.
Sulfo-SMCC crosslinking is typically a two-step process to avoid self-conjugation. First, the NHS ester reacts with a primary amine on one protein. After removing the excess crosslinker, the maleimide-activated protein is then reacted with a thiol-containing protein.
Performance Comparison: Experimental Data Insights
| Parameter | This compound (SPAAC) | Sulfo-SMCC | Supporting Data Insights |
| Reaction Yield | Generally high, often reported as near-quantitative. | Variable, dependent on factors like protein concentration, pH, and hydrolysis of reactive groups. | One study showed that for DBCO labeling of an antibody, a 5 to 10-fold molar excess of DBCO-NHS ester resulted in the highest subsequent click chemistry yield. Higher excesses led to precipitation and lower yield. For sulfo-SMCC, a 10- to 50-fold molar excess is often recommended. |
| Reaction Rate | Fast at room temperature. | NHS ester reaction is rapid at optimal pH; maleimide reaction is also relatively fast. | The NHS ester half-life is about 10 minutes at pH 8.6 and 4°C, indicating a fast reaction but also rapid hydrolysis. |
| Stability of Conjugate | The resulting triazole linkage is highly stable. | The amide bond is very stable. The thioether bond is generally stable, but maleimide adducts can undergo retro-Michael addition and thiol exchange under certain physiological conditions. | The cyclohexane ring in the spacer arm of sulfo-SMCC helps to decrease the rate of maleimide hydrolysis, enhancing the stability of the maleimide-activated intermediate. |
| Protein Aggregation | The hydrophobicity of the DBCO moiety has been shown to induce protein aggregation on nanoparticle surfaces. | Less likely to cause aggregation due to the hydrophilic "sulfo" group. | A study demonstrated that DBCO-modified IgG showed significantly more aggregation on a liposome surface compared to a thiol-reactive conjugate. |
| Off-Target Reactions | Highly bioorthogonal, with minimal off-target reactions in complex biological systems. | NHS esters can have side reactions with serine, threonine, and tyrosine residues. Excessive maleimide can react with other thiol-containing molecules in a sample. | The high specificity of the DBCO-azide reaction makes it ideal for labeling in living cells and complex lysates. |
Experimental Protocols
General Experimental Workflow
Figure 3. General experimental workflows.
This compound Crosslinking Protocol (General)
This protocol assumes one protein is azide-modified and will be crosslinked with this compound.
-
Protein Preparation:
-
Prepare the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of substances that could react with azides.
-
-
This compound Preparation:
-
Dissolve this compound in an organic solvent like DMSO to create a stock solution.
-
-
Reaction:
-
Add the this compound stock solution to the azide-modified protein solution. A molar excess of this compound may be required, and optimization is recommended.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction is typically efficient.
-
-
Purification:
-
Remove excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~550 nm for Cy3) and SDS-PAGE.
-
Sulfo-SMCC Crosslinking Protocol (Two-Step)
This protocol describes the crosslinking of an amine-containing protein to a thiol-containing protein.
-
Protein 1 (Amine-containing) Preparation:
-
Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
-
Activation of Protein 1:
-
Dissolve sulfo-SMCC in water or the reaction buffer immediately before use.
-
Add a 10- to 50-fold molar excess of sulfo-SMCC to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Sulfo-SMCC:
-
Remove non-reacted sulfo-SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2).
-
-
Protein 2 (Thiol-containing) Preparation:
-
Prepare the thiol-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP and subsequently remove the reducing agent.
-
-
Conjugation:
-
Mix the maleimide-activated Protein 1 with the thiol-containing Protein 2.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a thiol-containing compound like cysteine or β-mercaptoethanol to quench the unreacted maleimide groups.
-
-
Purification:
-
Purify the crosslinked product using size-exclusion chromatography to separate the conjugate from unreacted proteins.
-
-
Analysis:
-
Analyze the crosslinking efficiency by SDS-PAGE.
-
Conclusion and Recommendations
The choice between this compound and sulfo-SMCC for protein crosslinking depends heavily on the specific application, the nature of the proteins involved, and the desired outcome.
Choose this compound when:
-
High specificity and bioorthogonality are critical , especially in complex biological environments like cell lysates or for in vivo studies.
-
You need to avoid potential off-target reactions with abundant functional groups like amines and thiols.
-
A highly stable conjugate is required.
-
You are working with proteins that lack suitably located and reactive lysine or cysteine residues for traditional crosslinking.
Choose sulfo-SMCC when:
-
You are performing well-defined in vitro conjugations , such as creating antibody-enzyme conjugates.
-
The target proteins have accessible primary amines and sulfhydryl groups .
-
Cost is a significant consideration, as click chemistry reagents can be more expensive.
-
You need a well-established and widely documented crosslinking method.
For drug development professionals, the bioorthogonality and stability of the linkage formed by DBCO-based click chemistry make it an attractive option for creating next-generation bioconjugates where precise control over the conjugation site and stability in biological fluids are paramount. However, the potential for DBCO-induced aggregation should be carefully evaluated. Sulfo-SMCC remains a robust and reliable tool for many routine protein conjugation applications. Ultimately, empirical testing and optimization are crucial for achieving the desired results with either crosslinking strategy.
References
A Head-to-Head Comparison: DBCO-Cy3 Labeling vs. NHS Ester Chemistry for Biomolecule Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the development of robust assays, diagnostics, and therapeutics. The choice of conjugation chemistry can significantly impact the outcome of an experiment, affecting specificity, yield, and the biological activity of the labeled molecule. This guide provides an objective comparison of two prevalent labeling methodologies: the bioorthogonal copper-free click chemistry utilizing DBCO-Cy3 and the conventional amine-reactive N-hydroxysuccinimide (NHS) ester labeling.
This comparison delves into the fundamental chemistry, performance characteristics, and experimental workflows of each method, supported by experimental data to inform your selection of the optimal strategy for your research needs.
At a Glance: this compound vs. NHS Ester Labeling
| Feature | This compound (via Copper-Free Click Chemistry) | NHS Ester Labeling |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Target Moiety | Azide group | Primary amines (e.g., lysine residues, N-terminus) |
| Specificity | High: Bioorthogonal reaction with minimal off-target labeling.[1][2] | Moderate: Reacts with available primary amines, which can be numerous on a protein surface, leading to a heterogeneous product.[1] |
| Biocompatibility | High: Copper-free click chemistry is well-suited for use in living systems.[1][2] | High: The reaction can be performed under physiological conditions. |
| pH Dependence | Insensitive: The reaction proceeds efficiently over a wide pH range. | Highly pH-dependent: Optimal reactivity is typically between pH 8.3-8.5. |
| Reaction Efficiency | Generally high to very high, with fast reaction kinetics. | Variable, can be moderate to high but is susceptible to competing hydrolysis of the NHS ester, which reduces efficiency. |
| Control over Degree of Labeling (DoL) | High: A two-step process allows for precise control over the number of labels introduced. | Moderate: Can be challenging to control precisely due to the variable number of reactive amines and susceptibility to hydrolysis. |
| Stability of Conjugate | High: Forms a stable triazole linkage. Conjugates have been shown to be more stable over time compared to NHS ester conjugates. | High: Forms a stable amide bond. However, some studies suggest potential for slow dissociation of non-covalently bound dye. |
| Workflow | Typically a two-step process: 1. Introduction of an azide handle onto the biomolecule. 2. Reaction with this compound. | A direct, one-step labeling reaction. |
Unpacking the Chemistries
This compound Labeling via Copper-Free Click Chemistry
This compound labeling is a prime example of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This powerful technique involves a highly specific and efficient reaction between a dibenzocyclooctyne (DBCO) group and an azide group. Since neither DBCO nor azide moieties are naturally present in biological systems, this reaction proceeds with exceptional specificity, minimizing off-target labeling and background signal.
The labeling process is typically a two-step procedure. First, an azide group is introduced into the target biomolecule. This can be achieved with high precision, for instance, by incorporating an azide-bearing unnatural amino acid at a specific site in a protein. Subsequently, the azide-modified biomolecule is treated with this compound, leading to the formation of a stable, covalent triazole linkage. The reaction is notable for its biocompatibility, as it does not require a cytotoxic copper catalyst, making it ideal for labeling molecules in or on living cells.
NHS Ester Labeling
N-hydroxysuccinimide (NHS) ester chemistry is a widely used and well-established method for labeling proteins and other biomolecules. This technique targets primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. The NHS ester reacts with these amines via nucleophilic acyl substitution to form a stable amide bond.
The reaction is typically performed in a buffer with a slightly alkaline pH (8.3-8.5) to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic. A significant consideration with NHS ester chemistry is the competing hydrolysis reaction, where the NHS ester reacts with water. This hydrolysis is also pH-dependent and can reduce the overall labeling efficiency. Due to the abundance of lysine residues on the surface of many proteins, NHS ester labeling often results in a heterogeneous population of labeled molecules with a varied number of dye molecules attached at different locations.
Visualizing the Workflows
To better understand the practical application of these labeling strategies, the following diagrams illustrate the experimental workflows for both this compound and NHS ester labeling.
Experimental Protocols
Protocol 1: NHS Ester Labeling of a Protein with Cy3
This protocol provides a general procedure for labeling a protein with a Cy3 NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2)
-
Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Cy3 NHS ester to the protein solution. Gently mix immediately.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DoL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Protocol 2: Two-Step Labeling of a Protein with this compound
This protocol describes the introduction of an azide handle onto a protein using an Azide-NHS ester, followed by copper-free click chemistry with this compound.
Part A: Introduction of Azide Groups
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2)
-
Azide-PEG4-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
-
Azide-NHS Ester Preparation:
-
Dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Azide-NHS ester to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Remove the unreacted Azide-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Part B: Copper-Free Click Reaction with this compound
Materials:
-
Azide-modified protein from Part A
-
This compound
-
Anhydrous DMSO
Procedure:
-
This compound Preparation:
-
Dissolve this compound in anhydrous DMSO to a suitable stock concentration (e.g., 10 mM).
-
-
Click Reaction:
-
Add a 2- to 5-fold molar excess of the this compound stock solution to the azide-modified protein.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
If necessary, remove any unreacted this compound using a desalting column. In many cases, if the molar excess of this compound is kept low, this step may not be required as the reaction goes to completion.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DoL) spectrophotometrically.
-
Conclusion: Selecting the Right Tool for the Job
Both this compound and NHS ester labeling are powerful techniques for biomolecule conjugation. The optimal choice depends on the specific requirements of the application.
This compound labeling is the superior choice when:
-
Specificity is critical: The bioorthogonal nature of click chemistry ensures that the label is attached only to the intended azide-modified site.
-
Preservation of protein function is paramount: Site-specific introduction of the azide handle can avoid modification of functionally important residues like lysines.
-
High and reproducible labeling efficiency is required: The high efficiency and reliability of the click reaction lead to consistent results.
-
Labeling in complex biological environments or on live cells is necessary: The biocompatibility of copper-free click chemistry makes it ideal for in vivo and in situ applications.
NHS ester labeling remains a viable and cost-effective option for:
-
Routine labeling applications: For applications where a degree of heterogeneity in the labeled product is acceptable.
-
When a simple, one-step protocol is preferred: The direct nature of NHS ester labeling makes it a straightforward technique.
-
When the target protein is robust and has accessible lysine residues that are not critical for its function.
References
A Comparative Guide to the Photostability of DBCO-Cy3 and Other Cyanine Dyes
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust fluorescent probe is paramount to experimental success. Among the myriad of available fluorophores, cyanine dyes are a popular choice due to their high extinction coefficients and tunable fluorescence spectra.[1] The advent of bioorthogonal click chemistry has further expanded their utility, with dibenzocyclooctyne (DBCO) functionalized dyes, such as DBCO-Cy3, enabling the precise labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst.[2] A critical performance characteristic of any fluorophore, particularly in demanding applications like super-resolution microscopy and live-cell imaging, is its photostability—the ability to resist photochemical degradation upon exposure to excitation light.
Quantitative Comparison of Cyanine Dye Photostability
The following table summarizes key photophysical and photostability properties of Cy3 and other relevant cyanine dyes. It is important to note that photostability can be highly dependent on the experimental environment, including the solvent, pH, and the presence of oxidizing or reducing agents. The data presented here are compiled from various sources and should be considered representative values. Direct comparative data for this compound is currently limited in the literature.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | Notes |
| This compound | ~555 | ~570 | ~0.15[3] | Good stability reported[4] | Data on photobleaching quantum yield or half-life under comparative conditions is not readily available. |
| Cy3 | ~550 | ~570 | ~0.24[5] | Moderate | A widely used fluorophore, but more photostable alternatives exist for prolonged imaging. |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | High | Significantly more resistant to photobleaching than Cy3. |
| Cy5 | ~650 | ~670 | ~0.20 | Low to Moderate | More susceptible to photobleaching than Cy3. |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | Very High | Offers significant advantages in photostability over Cy5. |
| Cy7 | ~750 | ~776 | ~0.13 | Low | Generally exhibits lower photostability. |
Experimental Protocols for Measuring Photostability
To obtain reliable and directly comparable photostability data, a standardized experimental protocol is crucial. The following method describes a typical procedure for measuring the photobleaching of fluorescent dyes using fluorescence microscopy.
Objective: To quantify and compare the photostability of this compound and other cyanine dyes by measuring the decrease in their fluorescence intensity over time under continuous illumination.
Materials:
-
This compound and other cyanine dyes of interest (e.g., Cy3, Alexa Fluor 555, Cy5), conjugated to a biomolecule (e.g., an azide-modified oligonucleotide for this compound).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Antifade mounting medium (optional, but recommended for fixed samples).
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the dyes being tested, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the dye-conjugated biomolecules at a standardized concentration (e.g., 1 µM) in the imaging buffer.
-
Immobilize the samples on a microscope slide. This can be achieved by allowing a droplet of the solution to dry on the slide or by using a specific surface chemistry for attachment.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the excitation intensity to a constant and reproducible level. It is critical to use the same intensity for all dyes to ensure a fair comparison.
-
Focus on the sample plane.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images.
-
Capture an initial image at time zero.
-
Continuously illuminate the sample and capture images at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Select a region of interest (ROI) that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental process and the underlying chemical reaction, the following diagrams have been generated.
Caption: A generalized workflow for the comparative assessment of cyanine dye photostability.
Caption: The bioorthogonal reaction between this compound and an azide-modified biomolecule.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of DBCO-Cy3 Labeling
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for the accuracy and reliability of experimental data. Dibenzocyclooctyne-Cyanine3 (DBCO-Cy3) has emerged as a widely used tool for fluorescently tagging azide-modified biomolecules via copper-free click chemistry. This guide provides an objective comparison of this compound's labeling specificity against other alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.
Performance Comparison: this compound vs. Alternatives
The choice of a fluorescent probe for bioorthogonal labeling hinges on several key performance metrics, including reaction kinetics, photophysical properties of the fluorophore, and, most critically, the specificity of the labeling reaction. Specificity is determined by the efficiency of the on-target reaction versus the extent of off-target binding, which contributes to background signal.
While direct quantitative comparisons of labeling specificity are highly dependent on the specific experimental context (e.g., cell type, target molecule, and labeling conditions), the following table summarizes key parameters for this compound and a common alternative, DBCO-Alexa Fluor 555. Alexa Fluor 555 is chosen for comparison due to its spectral similarity to Cy3, allowing for a more direct assessment of the fluorophore's contribution to labeling performance.
| Feature | This compound | DBCO-Alexa Fluor 555 | TCO-Tetrazine Chemistry |
| Click Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse Electron-Demand Diels-Alder (IEDDA) |
| Reaction Kinetics (k₂) with Azide/Tetrazine | ~0.1 - 1.0 M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ | ~10³ - 10⁶ M⁻¹s⁻¹[1] |
| Excitation Max (λex) | ~555 nm | ~555 nm | Dependent on Tetrazine-Fluorophore |
| Emission Max (λem) | ~570 nm | ~565 nm | Dependent on Tetrazine-Fluorophore |
| Quantum Yield (Φ) | ~0.2 | ~0.1 | Dependent on Fluorophore |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | Dependent on Fluorophore |
| Photostability | Moderate | High[2][3] | Dependent on Fluorophore |
| Known Off-Target Reactivity | Can react with thiols (cysteines)[4] | Can react with thiols (cysteines) | Generally considered highly specific |
| Relative Brightness | Good | Excellent[2] | Dependent on Fluorophore |
| Background Signal | Can be high in fixed and permeabilized cells | Generally lower than Cy3 | Low |
Experimental Protocols for Assessing Labeling Specificity
To quantitatively assess the specificity of this compound labeling in your specific experimental system, the following protocols are recommended. These protocols are designed to measure key specificity metrics: the signal-to-noise ratio (SNR) and the extent of non-specific binding.
Protocol 1: Determination of Signal-to-Noise Ratio (SNR) in Live Cells
This protocol describes a microscopy-based method to determine the SNR of this compound labeling compared to an alternative probe.
1. Cell Culture and Target Expression: a. Culture a suitable cell line (e.g., HEK293T, HeLa) in the appropriate growth medium. b. Transfect or transduce cells with a plasmid or virus encoding the protein of interest tagged with a bioorthogonal handle (e.g., an unnatural amino acid containing an azide group). Include a negative control group of cells that do not express the azide-tagged protein.
2. Metabolic Labeling (if applicable): a. If using metabolic labeling, incubate the cells with the azide-modified precursor (e.g., Ac4ManNAz) for a sufficient time to allow for incorporation into the target biomolecule.
3. Fluorescent Labeling: a. Prepare stock solutions of this compound and the alternative probe (e.g., DBCO-Alexa Fluor 555) in DMSO. b. Dilute the probes to the desired final concentration in fresh, pre-warmed cell culture medium. A typical starting concentration is 5-10 µM. c. Incubate the cells with the fluorescent probes for 30-60 minutes at 37°C, protected from light.
4. Washing: a. Remove the labeling medium and wash the cells three times with pre-warmed PBS or cell culture medium to remove unbound probe.
5. Imaging: a. Image the cells using a fluorescence microscope with appropriate filter sets for Cy3/Alexa Fluor 555. b. Acquire images of both the cells expressing the azide-tagged target (signal) and the negative control cells (noise/background). Use identical acquisition settings (e.g., exposure time, laser power) for all samples.
6. Data Analysis: a. Using image analysis software (e.g., FIJI/ImageJ), measure the mean fluorescence intensity of the labeled cells in the "signal" images. b. Measure the mean fluorescence intensity of the cells in the "noise" images (negative control). c. Calculate the SNR using the following formula: SNR = (Mean Signal Intensity) / (Mean Noise Intensity)
Protocol 2: Quantification of Non-Specific Binding
This protocol quantifies the amount of fluorescence signal that is not due to the specific click reaction.
1. Cell Preparation: a. Prepare two populations of cells: one that has been metabolically labeled with an azide-containing precursor and a control group that has not.
2. Blocking of Thiols (Optional but Recommended): a. To assess the contribution of thiol-reactivity to background signal, pre-incubate a subset of the azide-negative cells with a thiol-blocking agent like N-ethylmaleimide (NEM) (10 mM for 10-15 minutes at room temperature) before labeling.
3. Fluorescent Labeling: a. Label both the azide-positive and azide-negative cell populations with this compound as described in Protocol 1.
4. Flow Cytometry Analysis: a. Harvest the cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS). b. Analyze the fluorescence intensity of the cell populations using a flow cytometer. c. The mean fluorescence intensity of the azide-negative population represents the level of non-specific binding. d. Compare the mean fluorescence intensity of the azide-positive and azide-negative populations to determine the labeling specificity. A higher ratio indicates greater specificity.
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing labeling specificity, the following diagrams illustrate the key steps.
Caption: Workflow for determining the signal-to-noise ratio of this compound labeling.
References
A Head-to-Head Comparison of DBCO-Cy3 for Super-Resolution Microscopy
In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality, high-resolution images. For researchers utilizing copper-free click chemistry for biomolecule labeling, DBCO-functionalized dyes are indispensable. This guide provides a comprehensive comparison of DBCO-Cy3's performance in super-resolution microscopy, particularly in direct Stochastic Optical Reconstruction Microscopy (dSTORM), against common alternatives.
Quantitative Performance Comparison
The effectiveness of a fluorophore in localization-based super-resolution microscopy hinges on several key photophysical properties. These include a high photon output per switching event for precise localization, a low on/off duty cycle to ensure that only a sparse subset of fluorophores is active at any given time, and sufficient photostability to endure the intense laser illumination required for imaging.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photon Count per Event (in MEA buffer) | Relative Photostability | Key Considerations for Super-Resolution |
| Cy3B | 559 | 570 | ~1365[1] | High | Considered one of the best dyes for dSTORM in the red spectral range.[2] |
| Alexa Fluor 555 | 555 | 580 | High (emits a high number of photons per switching cycle)[2] | Very High | An exceptional dSTORM dye in the red range, often recommended over other similar dyes. Known for superior brightness and photostability compared to conventional Cy3. |
| CF®568 | 562 | 583 | - | High | Brighter and more photostable than Alexa Fluor 568, making it a strong alternative. |
Note: The performance of cyanine dyes like Cy3 can be significantly influenced by the local chemical environment and the composition of the imaging buffer. For instance, the use of heavy water (D2O) in the buffer can increase the photon yield and localization precision of cyanine dyes.
Experimental Protocols
Achieving optimal super-resolution images with this compound requires meticulous attention to the experimental protocol, from labeling to imaging. Below are detailed methodologies for cell preparation, copper-free click chemistry labeling, and dSTORM imaging.
I. Cell Preparation and Fixation
-
Cell Culture: Plate cells on high-precision coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency.
-
Metabolic Labeling (Optional, for live-cell labeling): Introduce an azide-modified metabolic precursor (e.g., an azide-modified amino acid or sugar) to the cell culture medium and incubate for a period sufficient for incorporation into biomolecules of interest.
-
Fixation:
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Blocking (for immunofluorescence):
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
-
II. Copper-Free Click Chemistry Labeling with this compound
This protocol is for labeling azide-modified biomolecules.
-
Prepare Staining Solution: Dilute this compound to the desired concentration (typically in the low micromolar range) in an appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS).
-
Labeling Reaction:
-
Remove the blocking or washing buffer from the cells.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
The optimal incubation time and dye concentration should be determined empirically for each experimental setup.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound this compound.
-
III. dSTORM Imaging
-
Prepare dSTORM Imaging Buffer: A robust blinking buffer is crucial for dSTORM. A commonly used buffer composition includes an oxygen scavenging system and a thiol.
-
MEA Buffer:
-
PBS buffer
-
100 mM β-mercaptoethylamine (MEA)
-
Oxygen scavenging system: 2% (w/v) glucose, 4 U/mL glucose oxidase, and 80 U/mL catalase.
-
-
Alternative Buffers: Other reducing agents like β-mercaptoethanol (BME) can also be used. The addition of DABCO has been shown to improve the blinking of Cy3.
-
-
Image Acquisition:
-
Mount the coverslip onto the microscope.
-
Locate the region of interest using low-intensity illumination.
-
Switch to high-intensity laser illumination (e.g., 561 nm for Cy3) to induce photoswitching of the fluorophores.
-
Acquire a stream of images (typically thousands of frames) at a high frame rate.
-
-
Image Reconstruction:
-
Process the raw image data using a localization algorithm (e.g., available in software like rapidSTORM or ThunderSTORM) to identify the precise coordinates of individual fluorophore blinking events.
-
Reconstruct the final super-resolution image from the localization data.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language outline the key steps.
Caption: Experimental workflow for dSTORM imaging with this compound.
Caption: Copper-free click chemistry reaction with this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DBCO-Cy3
Researchers and scientists handling DBCO-Cy3, a fluorescent dye integral to copper-free click chemistry, must adhere to stringent safety and disposal protocols. Ensuring the proper disposal of this cyanine-based dye is critical for maintaining a safe laboratory environment and complying with regulatory standards. This guide provides essential, immediate safety information and a step-by-step disposal plan for this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All waste streams containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and experimental residues, must be segregated as hazardous chemical waste. It is crucial to prevent the disposal of this compound waste down the drain or in regular trash.[1][2]
Hazard and Precautionary Data
This compound is classified as a hazardous substance. The following table summarizes its key hazard classifications and precautionary statements, which are critical for accurate waste labeling and handling.
| Hazard Class | Code | Description | Precautionary Code | Precautionary Statement |
| Skin Irritant | H315 | Causes skin irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Eye Irritant | H319 | Causes serious eye irritation | P264 | Wash skin thoroughly after handling. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich product information.
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Materials:
-
Designated hazardous waste container (clearly labeled "Hazardous Waste: this compound")
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Chemical fume hood
-
Waste labels
Procedure:
-
Segregation of Waste:
-
Identify all waste streams containing this compound. This includes:
-
-
Collection of Liquid Waste:
-
In a chemical fume hood, carefully pour all liquid waste containing this compound into a designated, leak-proof hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Ensure the container is properly sealed after adding waste.
-
-
Collection of Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) into a separate, clearly labeled hazardous waste bag or container.
-
For sharps contaminated with this compound, use a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., DMSO).
-
Indicate the primary hazards (e.g., "Irritant").
-
Include the date of waste accumulation and the laboratory contact information.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Follow all institutional guidelines for waste manifest and pickup procedures.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling and Disposal of DBCO-Cy3
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of DBCO-Cy3, a fluorescent dye commonly used in copper-free click chemistry. Adherence to these procedures will help ensure safe and compliant laboratory operations.
Immediate Safety and Handling Precautions
This compound, while a valuable tool in research, presents potential hazards if not handled correctly. The primary risks include skin, eye, and respiratory system irritation[1][2]. Therefore, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3].
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory when handling this compound. This summary is based on general laboratory safety protocols and specific recommendations for handling fluorescent dyes and related chemicals.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times to protect from splashes. Safety glasses should have side shields. Goggles provide a more complete seal. |
| Face Shield | Recommended when there is a significant risk of splashing, such as when handling bulk quantities or preparing concentrated solutions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from minor spills and contamination. |
| Respiratory Protection | Not generally required | Should be used if working outside of a fume hood or if there is a risk of aerosol formation. Consult your institution's safety officer for specific respirator recommendations. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from receiving the compound to its final use in an experiment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Do not discharge this compound waste to sewer systems[3][4].
Step 1: Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Container Labeling
Proper labeling is essential for the safe handling and disposal of chemical waste by your institution's environmental health and safety (EHS) department. The label on your hazardous waste container must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate concentrations or percentages of each chemical.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
The building and room number where the waste was generated.
-
Hazard characteristics (e.g., Toxic).
Step 3: Storage of Waste
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials. Ensure the container is kept closed except when adding waste.
Step 4: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup for your hazardous chemical waste. Follow their specific procedures for waste collection and documentation. Never dispose of this compound waste in the regular trash or down the drain.
By adhering to these safety and disposal protocols, you contribute to a safer research environment and ensure the responsible management of chemical reagents. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
